NSC-70220
Description
The exact mass of the compound 9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[(E)-3-(2-nitrophenyl)prop-2-enylidene]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRONXTELQQCO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-00-2 | |
| Record name | NSC70220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of NSC-70220
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Allosteric Inhibition of SOS1
NSC-70220 is a selective, allosteric inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to an allosteric site on SOS1, distinct from the catalytic site, this compound prevents the conformational changes required for efficient nucleotide exchange on RAS. This inhibitory action disrupts the SOS1-mediated conversion of RAS-GDP (inactive) to RAS-GTP (active), thereby attenuating downstream signaling pathways implicated in cell proliferation and survival, most notably the MAPK/ERK pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in cellular assays, primarily focusing on its anti-proliferative effects in cancer cell lines with activating KRAS mutations.
| Parameter | Cell Line | Value | Description |
| IC50 (Cell Growth Inhibition) | MIA PaCa-2 (KRAS G12C) | ~7.0 µM | The half maximal inhibitory concentration for the inhibition of oncogenic Kras-driven cell proliferation. |
| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 29% at 40 µM | The percentage of growth inhibition observed after treatment with 40 µM this compound. |
| Synergistic Growth Inhibitory Rate (with NSC-658497) | MIA PaCa-2 (KRAS G12C) | 54% | The enhanced growth inhibition when MIA PaCa-2 cells are treated with a combination of 40 µM this compound and 30 µM NSC-658497. |
Signaling Pathway Inhibition
This compound's inhibition of SOS1 leads to a significant reduction in the phosphorylation of downstream kinases in the MAPK/ERK pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for assessing the anti-proliferative effects of this compound on the MIA PaCa-2 human pancreatic cancer cell line.
Materials:
-
MIA PaCa-2 cells (ATCC CRL-1420)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: MIA PaCa-2 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for p-ERK and p-AKT
This protocol outlines the procedure for detecting changes in the phosphorylation status of ERK and AKT in MIA PaCa-2 cells following treatment with this compound.
Materials:
-
MIA PaCa-2 cells
-
Complete DMEM
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: MIA PaCa-2 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with this compound at the desired concentration (e.g., 40 µM) or DMSO for the specified duration (e.g., overnight for p-ERK, or in combination with other compounds for p-AKT).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer. The lysates are collected and centrifuged to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with blocking buffer for 1 hour at room temperature. The membrane is then incubated with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washing, the membrane is incubated with ECL substrate, and the chemiluminescent signal is captured using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total ERK, total AKT, and β-actin as a loading control.
Experimental and Logical Workflow Visualizations
Technical Guide: NSC-70220, a Selective Allosteric Inhibitor of SOS1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth and proliferation. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This document provides a comprehensive technical overview of NSC-70220, a selective, allosteric inhibitor of SOS1. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to SOS1 and the RAS-MAPK Signaling Pathway
SOS1 plays a crucial role in transducing signals from receptor tyrosine kinases (RTKs) to RAS.[1] Upon growth factor binding, RTKs recruit the Grb2-SOS1 complex to the plasma membrane.[2] This relocalization allows SOS1 to catalyze the exchange of GDP for GTP on RAS, leading to its activation.[2][3] Activated RAS (RAS-GTP) then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, differentiation, and survival.[4]
SOS1 possesses a catalytic site where RAS-GDP binds and a distinct allosteric site.[5] Binding of RAS-GTP to the allosteric site induces a conformational change in SOS1 that enhances its catalytic activity, creating a positive feedback loop.[6]
This compound: A Selective Allosteric SOS1 Inhibitor
This compound has been identified as a selective and allosteric inhibitor of SOS1.[5][7] Its mechanism of action involves binding to the allosteric site on SOS1, thereby preventing the RAS-GTP-mediated positive feedback and partially inhibiting the catalytic activation of RAS.[5][7] This selective inhibition of the feed-forward activation of wild-type RAS initiated by active RAS-GTP makes it a promising candidate for targeting cancers driven by oncogenic RAS mutations.[5]
Chemical Information
| Property | Value |
| Synonyms | SOS1-IN-1 |
| CAS Number | 4551-00-2 |
| Molecular Formula | C22H15NO2 |
| Molecular Weight | 325.36 g/mol |
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Cell Line | Concentration | Result | Reference |
| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 40 µM | 29% inhibition | [7] |
| Synergistic Growth Inhibition | MIA PaCa-2 (KRAS G12C) | 40 µM this compound + 30 µM NSC-658497 | 54% inhibition | [7] |
| Downstream Signaling Inhibition | - | 40 µM (overnight) | Lowered expression of p-ERK | [7] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the SOS1-mediated RAS activation pathway and the inhibitory action of this compound.
Caption: SOS1-mediated RAS activation pathway and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SOS1 inhibitors like this compound.
Cell Proliferation (MTT) Assay
This protocol is adapted for assessing the growth-inhibitory effects of this compound on a cancer cell line like MIA PaCa-2.
Caption: Workflow for a cell proliferation (MTT) assay.
Protocol:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 6,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[8]
-
Treatment: Prepare a stock solution of this compound in DMSO.[7] Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 40 µM).[7] Remove the old medium from the wells and add 100 µL of the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 75 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization: Centrifuge the plate for 10 minutes at 800 rpm.[8] Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The growth inhibitory rate is calculated using the formula: IR (%) = [(Average OD of control) - (Average OD of treated)] / (Average OD of control) x 100%.[7]
Western Blot for Phospho-ERK (p-ERK)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound (e.g., 40 µM) for a specified duration (e.g., overnight).[7] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
SOS1-Mediated RAS Nucleotide Exchange Assay (HTRF-based)
This is a representative protocol for a biochemical assay to measure the ability of this compound to inhibit SOS1's GEF activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add GDP-loaded KRAS protein.
-
Inhibitor Addition: Add this compound at various concentrations. Include a positive control (a known SOS1 inhibitor) and a negative control (vehicle).
-
Initiation of Exchange: Add a mixture of SOS1 protein and a fluorescently labeled GTP analog (e.g., GTP-DY-647P1).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for nucleotide exchange.
-
Detection: Measure the HTRF signal. The binding of the fluorescent GTP to KRAS will bring a donor and acceptor fluorophore in proximity, generating a signal.
-
Data Analysis: Plot the HTRF signal against the inhibitor concentration to determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique that can be used to quantify the binding affinity between this compound and SOS1.
Caption: General workflow for a Microscale Thermophoresis (MST) assay.
Protocol:
-
Protein Labeling: Label purified SOS1 protein with a fluorescent dye according to the manufacturer's protocol.
-
Ligand Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Sample Preparation: Mix the labeled SOS1 protein (at a constant concentration) with each dilution of this compound.
-
Capillary Loading: Load the samples into glass capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled SOS1 is monitored. The binding of this compound to SOS1 will alter its thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).
Conclusion
This compound represents a valuable tool for studying the role of allosteric SOS1 inhibition in RAS-driven cancers. Its selectivity for the allosteric site offers a nuanced approach to modulating RAS signaling. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar allosteric SOS1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and to establish a more comprehensive quantitative profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibition of RAS Activation by NSC-70220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rat Sarcoma (RAS) family of small GTPases are critical signaling nodes that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS signaling pathway a prime target for therapeutic intervention. However, the direct inhibition of RAS has proven to be a formidable challenge. An alternative strategy is to target the upstream activators of RAS, such as the Son of Sevenless (SOS) family of guanine nucleotide exchange factors (GEFs). This guide provides an in-depth technical overview of NSC-70220, a selective allosteric inhibitor of SOS1, and its role in preventing RAS activation.
Mechanism of Action of this compound
This compound functions as a selective and allosteric inhibitor of SOS1.[1] Unlike orthosteric inhibitors that compete with the natural substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. In the case of this compound, it binds to an allosteric pocket on SOS1, thereby inhibiting the feed-forward activation of RAS initiated by active, GTP-bound RAS.[1][2] This allosteric inhibition prevents the catalytic domain of SOS1 from efficiently promoting the exchange of GDP for GTP on RAS, effectively locking RAS in its inactive state. Computational docking studies have identified key residues within the allosteric site of SOS1 that interact with this compound, notably W729 and L690.[1]
The SOS1-mediated activation of RAS is a critical step in the RAS signaling cascade. Upon stimulation by receptor tyrosine kinases (RTKs), the adaptor protein Grb2 recruits SOS1 to the plasma membrane, where it can interact with RAS. SOS1 facilitates the release of GDP from RAS, allowing the more abundant GTP to bind, leading to RAS activation. Activated RAS then engages downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, to drive cellular responses. By binding to an allosteric site on SOS1, this compound disrupts this crucial activation step.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on RAS-driven cellular processes have been quantified in various studies. A key parameter for evaluating the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
| Parameter | Cell Line | Value | Reference |
| Growth Inhibitory Rate | MIA PaCa-2 (KRAS G12C) | 29% at 40 µM | [3] |
| IC50 for Oncogenic Kras-driven Cell Growth (Derivative D16) | - | ~7.0 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on RAS activation and downstream signaling.
Cell Proliferation Assay (MIA PaCa-2)
This protocol is designed to assess the effect of this compound on the proliferation of the human pancreatic cancer cell line MIA PaCa-2, which harbors a KRAS G12C mutation.
Materials:
-
MIA PaCa-2 cells (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in complete DMEM to the desired final concentrations (e.g., 40 µM). Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the growth inhibitory rate using the following formula: Growth Inhibitory Rate (%) = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol describes the detection of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), key downstream effectors of the RAS signaling pathway, in MIA PaCa-2 cells treated with this compound.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 40 µM) or vehicle control (DMSO) for the desired time (e.g., overnight).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To detect total ERK, total AKT, and GAPDH, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to their respective total protein bands and then to the loading control.
RAS Activation Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cell lysates. It utilizes the RAS-binding domain (RBD) of the RAF kinase, which has a high affinity for RAS-GTP.
Materials:
-
Cell lysates prepared as described in the Western Blotting protocol
-
RAS Activation Assay Kit (containing Raf-RBD fused to Glutathione S-transferase (GST) and glutathione-agarose beads)
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-RAS antibody
Procedure:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described previously.
-
Positive and Negative Controls: In separate tubes, treat a portion of the control cell lysate with GTPγS (to induce maximal RAS activation) and GDP (to ensure RAS is in the inactive state).
-
Pulldown of Active RAS:
-
Incubate 500 µg to 1 mg of cell lysate with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blotting using an anti-RAS antibody to detect the amount of pulled-down (active) RAS.
-
Also, run a small fraction of the total cell lysate to show the total amount of RAS protein in each sample.
-
-
Data Analysis: Compare the amount of active RAS in the this compound-treated samples to the control samples.
Conclusion
This compound represents a promising tool for the inhibition of RAS signaling through its allosteric modulation of SOS1. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its cellular activity, and detailed protocols for key experiments to assess its efficacy. The provided information and workflows can serve as a valuable resource for researchers and drug development professionals working to target the RAS pathway in cancer and other diseases. Further investigation into the precise IC50 of this compound on the SOS1-RAS interaction and its in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.
References
Unveiling the Molecular Embrace: A Technical Guide to the NSC-70220 Binding Site on SOS1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides an in-depth investigation into the binding of NSC-70220, a selective allosteric inhibitor, to the SOS1 protein. We will explore the specific binding site, summarize the quantitative binding data, detail the experimental protocols used for its characterization, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a comprehensive resource for researchers actively engaged in the development of novel cancer therapeutics targeting the RAS-MAPK cascade.
Introduction: The SOS1-RAS Axis and the Promise of Allosteric Inhibition
The SOS1 protein functions as a crucial molecular switch, catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state. This activation triggers a downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which, when hyperactivated, can drive oncogenesis.[1]
This compound has emerged as a significant tool compound in the study of SOS1 inhibition. It functions as a selective and allosteric inhibitor, meaning it binds to a site on the SOS1 protein distinct from the catalytic site where RAS binds.[2][3] This allosteric modulation prevents the feed-forward activation of wild-type RAS, a process initiated by active RAS-GTP, without directly competing with the natural substrate.[4] The exploration of the this compound binding site provides a blueprint for the rational design of next-generation allosteric inhibitors of SOS1.
The Allosteric Binding Site of this compound on SOS1
Computational modeling and experimental evidence have pinpointed the allosteric binding site of this compound to a specific groove on the surface of the SOS1 protein. This pocket is formed by a constellation of key amino acid residues that create a unique chemical environment conducive to the binding of this compound and its derivatives.
Key Interacting Residues
Computer simulation and docking analyses have identified a groove on the SOS1 protein surrounded by the following key residues as the putative binding site for this compound and its analogs:
-
Valine 624 (V624)
-
Histidine 699 (H699)
-
Leucine 690 (L690)
-
Tryptophan 729 (W729)
-
Histidine 695 (H695)
The interaction of this compound with these residues, particularly W729 and L690, is thought to be critical for its inhibitory activity.[4]
Quantitative Analysis of this compound Binding
| Compound | Assay Type | Measured Parameter | Value | Reference |
| This compound | Cell Growth Inhibition (MIA PaCa-2 cells) | Growth Inhibitory Rate | 29% at 40 µM | [3] |
| D16 (this compound derivative) | Oncogenic Kras driven cell growth | Estimated IC50 | ~7.0 µM | [5] |
Table 1: Summary of Quantitative Data for this compound and its Derivative.
Experimental Protocols for Binding Site Investigation
The identification and characterization of the this compound binding site on SOS1 involve a combination of computational and experimental techniques. Below are detailed methodologies for the key experiments cited in the investigation of this and similar small molecule-protein interactions.
Computational Docking of this compound to the SOS1 Allosteric Site
Objective: To predict the binding pose and identify key interacting residues between this compound and the SOS1 protein.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the human SOS1 protein from the Protein Data Bank (PDB). If a full-length structure is unavailable, a model of the relevant domains (e.g., REM and CDC25) can be used.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., AutoDockTools).
-
Generate a 3D conformer of the this compound small molecule and optimize its geometry using a suitable force field.
-
-
Grid Box Definition:
-
Define a grid box encompassing the putative allosteric binding site on SOS1, including the key residues identified from preliminary analyses or literature (V624, H699, L690, W729, and H695). The grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
-
Molecular Docking Simulation:
-
Perform molecular docking using a program such as AutoDock Vina. The software will systematically explore different conformations and orientations of this compound within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most probable binding mode.
-
Visualize the protein-ligand interactions to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the specific residues of the SOS1 allosteric site.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To experimentally validate the binding of this compound (or its derivatives) to SOS1 and determine the binding affinity (Kd).
Protocol:
-
Protein Labeling:
-
Label the purified SOS1 protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.
-
Remove excess, unbound dye using a desalting column. The concentration of the labeled protein is kept constant during the experiment.
-
-
Ligand Dilution Series:
-
Prepare a serial dilution of the non-fluorescent ligand (this compound or its derivative) in the assay buffer. A typical 16-point dilution series is prepared to cover a wide range of concentrations.
-
-
Sample Preparation and Incubation:
-
Mix the fluorescently labeled SOS1 protein with each concentration of the ligand.
-
Incubate the mixtures for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument (e.g., Monolith NT.115).
-
The instrument uses an infrared laser to create a microscopic temperature gradient in the capillaries. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored.
-
-
Data Analysis:
-
The change in thermophoresis upon ligand binding is measured and plotted against the ligand concentration.
-
The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which represents the binding affinity.[6]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Understanding the broader context of SOS1 function and the process of inhibitor discovery is crucial for effective drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general workflow for identifying and validating allosteric inhibitors.
Figure 1: The SOS1-Ras-MAPK Signaling Pathway and the inhibitory action of this compound.
Figure 2: A generalized workflow for the discovery and validation of allosteric inhibitors.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for elucidating the mechanisms of allosteric SOS1 inhibition. The identification of its binding site within a specific groove on the SOS1 protein provides a solid foundation for the structure-based design of more potent and selective inhibitors. While direct quantitative binding data for this compound remains to be fully disclosed, the methodologies outlined in this guide provide a clear path for the comprehensive characterization of this and other novel SOS1 inhibitors. Future efforts should focus on obtaining high-resolution co-crystal structures of this compound or its optimized derivatives in complex with SOS1 to definitively validate the binding mode and guide further drug development efforts. Such studies will be instrumental in advancing the next generation of targeted therapies for RAS-driven cancers.
References
- 1. rombio.unibuc.ro [rombio.unibuc.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Anticancer Properties of NSC-70220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro anticancer properties of NSC-70220, a selective allosteric inhibitor of Son of sevenless homolog 1 (SOS1). This document details the mechanism of action, experimental protocols for evaluating its efficacy, and available data on its activity in cancer cell lines.
Core Concepts: Mechanism of Action
This compound exerts its anticancer effects by targeting the SOS1 protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins. In many cancers, the RAS-RAF-MEK-ERK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation and survival. SOS1 plays a pivotal role in this pathway by facilitating the exchange of GDP for GTP on RAS, thereby activating it.
By binding to an allosteric site on SOS1, this compound inhibits its function. This disruption of the SOS1:RAS interaction prevents the activation of KRAS and subsequently downregulates the entire MAPK/ERK signaling cascade. This leads to a reduction in the phosphorylation of ERK, a key downstream effector, ultimately resulting in decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on this pathway.
Signaling Pathway of this compound Inhibition
Quantitative Data Summary
Table 1: In Vitro Activity of a SOS1 Inhibitor (this compound Exemplified Compound) in PC-9 Cancer Cells
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| SOS1 Inhibitor | PC-9 (Human Lung Cancer) | Cellular pERK Levels | Inhibition of SOS1 Activity | ≤ 1 µM | [1] |
Note: This data is based on an exemplified compound from a patent that describes SOS1 inhibitors including this compound. Further studies are needed to establish a comprehensive profile of this compound's IC50 values across various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anticancer properties of this compound.
Experimental Workflow for In Vitro Anticancer Drug Screening
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate software.
-
Western Blot Analysis for p-ERK
This technique is used to detect the phosphorylation status of ERK, a key downstream target in the SOS1 signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and the loading control to ensure equal protein loading.
-
Conclusion
This compound is a promising anticancer agent that functions by inhibiting the SOS1-mediated activation of the RAS/MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its efficacy. While comprehensive quantitative data on this compound is still emerging, the available information indicates its potential as a targeted therapy for cancers dependent on the RAS signaling pathway. Further research is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.
References
Unveiling NSC-70220: A Novel Allosteric Inhibitor of SOS1 for Cancer Therapy
A deep dive into the discovery and initial characterization of a promising therapeutic agent.
Abstract
NSC-70220 has emerged as a significant molecule in the landscape of targeted cancer therapy. Identified as a selective, allosteric inhibitor of the Son of Sevenless 1 (SOS1) protein, it presents a promising avenue for the treatment of cancers driven by mutations in the KRAS oncogene. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical efficacy, and the foundational experimental protocols that have defined its early development.
Introduction: The Challenge of Targeting KRAS
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal cancers. For decades, direct inhibition of KRAS has been a formidable challenge for drug developers. This has led to a shift in strategy towards targeting the proteins that regulate KRAS activity. One such crucial regulator is SOS1, a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP. By inhibiting SOS1, it is possible to indirectly suppress the activity of oncogenic KRAS, thereby halting the downstream signaling pathways that drive tumor growth and proliferation.
The Discovery of this compound: A New Approach to SOS1 Inhibition
The discovery of this compound is detailed in the patent application WO 2016077793A1, titled "ARYL SULFONOHYDRAZIDES". This document discloses a series of compounds, including this compound, designed to inhibit the function of SOS1. Unlike inhibitors that target the catalytic site of SOS1, this compound was identified as an allosteric inhibitor. This means it binds to a site on the SOS1 protein distinct from the active site, inducing a conformational change that prevents it from effectively activating KRAS. This allosteric mechanism can offer greater selectivity and a lower potential for off-target effects compared to traditional active-site inhibitors.
Synthesis of this compound
The chemical synthesis of this compound, identified in the patent as (E)-1-(2-(phenanthren-9-ylmethylene)hydrazinyl)-4-nitrobenzene, involves a multi-step process. While the full, detailed synthesis protocol is proprietary and outlined within the patent, the key steps generally involve the condensation of a phenanthrene-based aldehyde with a substituted hydrazine derivative. The precise control of reaction conditions is crucial to ensure the correct stereochemistry and purity of the final compound.
Initial Characterization: Delineating the Activity of this compound
The initial characterization of this compound focused on its ability to inhibit cancer cell growth, particularly in cell lines with known KRAS mutations, and to modulate the signaling pathways downstream of KRAS.
In Vitro Efficacy
Early studies demonstrated the anti-proliferative effects of this compound in various cancer cell lines. A key model for these investigations has been the MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS G12C mutation.
| Cell Line | Treatment | Concentration | Growth Inhibitory Rate |
| MIA PaCa-2 | This compound | 40 µM | 29% |
| MIA PaCa-2 | NSC-658497 | 30 µM | 8% |
| MIA PaCa-2 | This compound + NSC-658497 | 40 µM + 30 µM | 54% |
Table 1: Growth inhibitory effects of this compound alone and in combination with NSC-658497 on MIA PaCa-2 cells.
These results indicate that this compound has a direct inhibitory effect on the proliferation of KRAS-mutant pancreatic cancer cells. Furthermore, the data suggests a synergistic effect when combined with other compounds, highlighting its potential for use in combination therapies.
Mechanism of Action: Impact on Cellular Signaling
To confirm that the anti-proliferative effects of this compound were due to its intended mechanism of action, its impact on the downstream signaling pathways of KRAS was investigated. The two major pathways downstream of KRAS are the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell survival and proliferation.
Western blot analysis was employed to measure the levels of phosphorylated (active) ERK and AKT in MIA PaCa-2 cells following treatment with this compound.
| Treatment | Phospho-AKT (P-AKT) Levels | Phospho-ERK (P-ERK) Levels |
| This compound (40 µM, overnight) | - | Lowered |
| NSC-658497 (40 µM, 2 hours) | Lowered | Lowered |
| This compound (40 µM, overnight) + NSC-658497 (40 µM, 2 hours) | Lowered | Lowered |
Table 2: Effect of this compound on P-AKT and P-ERK expression in MIA PaCa-2 cells.
The data demonstrates that this compound effectively reduces the phosphorylation of ERK, a key component of the MAPK pathway. This provides strong evidence that this compound functions by inhibiting the SOS1-KRAS interaction, thereby suppressing downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Cell Culture
The MIA PaCa-2 human pancreatic carcinoma cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2.5% horse serum, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
A 3-day cell proliferation assay was performed to assess the anti-proliferative effects of this compound.
-
Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, NSC-658497, or a combination of both. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The growth inhibitory rate (IR) was calculated using the following formula: IR (%) = [(Average OD of control) - (Average OD of treatment)] / (Average OD of control) x 100
Western Blot Analysis
Western blotting was used to determine the levels of phosphorylated and total AKT and ERK.
-
Cell Lysis: MIA PaCa-2 cells were treated with this compound and/or NSC-658497 for the indicated times. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands was quantified using densitometry software.
Conclusion and Future Directions
The discovery and initial characterization of this compound have established it as a promising lead compound for the development of novel cancer therapeutics. Its selective, allosteric inhibition of SOS1 provides a clear mechanism for targeting KRAS-driven cancers. The initial preclinical data demonstrates its potential both as a monotherapy and in combination with other agents.
Further research will be necessary to optimize the pharmacological properties of this compound, including its potency, selectivity, and pharmacokinetic profile. In vivo studies in animal models of KRAS-mutant cancers will be crucial to evaluate its efficacy and safety in a more complex biological system. Nevertheless, the foundational work on this compound has paved the way for a new and exciting approach to treating some of the most challenging human cancers.
Allosteric Inhibition of SOS1 by NSC-70220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the allosteric inhibition of Son of Sevenless 1 (SOS1) by the small molecule inhibitor NSC-70220. SOS1 is a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, and its dysregulation is implicated in various cancers. This compound has been identified as a selective, allosteric inhibitor of SOS1, offering a promising therapeutic strategy for targeting RAS-driven malignancies. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction to SOS1 and its Role in RAS Signaling
Son of Sevenless 1 (SOS1) is a key protein that regulates the activity of RAS GTPases. RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycling is critical for transmitting signals from cell surface receptors to intracellular pathways that control cell growth, proliferation, and survival. SOS1 acts as a guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP, thereby activating RAS.
The activity of SOS1 is tightly regulated. It possesses a catalytic site where RAS-GDP binds and a distinct allosteric site. Binding of RAS-GTP to the allosteric site induces a conformational change in SOS1, significantly enhancing its GEF activity. This creates a positive feedback loop, leading to rapid and robust RAS activation. In many cancers, mutations in RAS or upstream signaling components lead to the constitutive activation of this pathway, making SOS1 an attractive therapeutic target.
This compound: A Selective Allosteric Inhibitor of SOS1
This compound is a small molecule that has been identified as a selective inhibitor of SOS1. Unlike competitive inhibitors that target the catalytic site, this compound binds to the allosteric site of SOS1.[1] This binding prevents the positive feedback activation of SOS1 mediated by RAS-GTP, thereby attenuating downstream RAS signaling.[1] By selectively targeting the allosteric site, this compound offers a nuanced approach to modulating SOS1 activity, potentially with greater specificity and reduced off-target effects compared to catalytic site inhibitors.
Quantitative Data Summary
| Parameter | Cell Line | Value/Effect | Reference |
| Cell Growth Inhibition | MIA PaCa-2 (KRAS G12C) | 29% inhibition at 40 µM | [2] |
| Synergistic Effect | MIA PaCa-2 (KRAS G12C) | 54% growth inhibition in combination with NSC-658497 (30 µM) | [2] |
| Derivative (D16) IC50 | Oncogenic Kras driven cells | ~7.0 µM (for cell growth) | [1] |
Signaling Pathways and Mechanism of Action
The RAS/MAPK Signaling Pathway
The SOS1-mediated activation of RAS is a central node in the RAS/MAPK signaling cascade. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it encounters and activates RAS. Active RAS-GTP then initiates a downstream phosphorylation cascade, ultimately leading to the activation of ERK (Extracellular signal-regulated kinase), which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival.
Allosteric Inhibition of SOS1 by this compound
This compound exerts its inhibitory effect by binding to the allosteric pocket of SOS1. This binding event prevents the interaction of active Ras-GTP with the allosteric site, thereby breaking the positive feedback loop that is crucial for high levels of SOS1 activity. This leads to a reduction in the overall activation of Ras and subsequent dampening of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[2]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections provide generalized, yet detailed, methodologies for key experiments relevant to the study of SOS1 inhibitors, which can be adapted for this compound.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.
Objective: To determine the binding affinity (Kd) of this compound to SOS1.
Materials:
-
Purified recombinant SOS1 protein (labeled with a fluorescent dye, e.g., NT-647)
-
This compound
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
MST capillaries (e.g., Monolith NT.115 capillaries)
-
MST instrument (e.g., Monolith NT.115)
Procedure:
-
Protein Labeling: Label purified SOS1 with an amine-reactive fluorescent dye according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in MST buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Prepare a constant concentration of labeled SOS1 in MST buffer (e.g., 20 nM).
-
-
Binding Reaction: Mix equal volumes of each this compound dilution with the labeled SOS1 solution. Incubate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change over time.
-
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd).
Fluorescence Polarization (FP) Assay for Inhibition
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled molecule binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.
Objective: To determine the IC50 of this compound for the inhibition of the SOS1-RAS interaction.
Materials:
-
Purified recombinant SOS1 protein
-
Purified recombinant RAS protein (e.g., KRAS)
-
Fluorescently labeled RAS-GDP or a fluorescently labeled peptide derived from RAS that binds SOS1 (Tracer)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100)
-
384-well black microplates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare solutions of SOS1 and the fluorescent tracer at appropriate concentrations (determined through initial optimization experiments).
-
-
Assay Plate Setup:
-
Add the serially diluted this compound to the wells of the microplate.
-
Add the SOS1 protein to the wells and incubate with the inhibitor for a short period (e.g., 15-30 minutes).
-
Initiate the binding reaction by adding the fluorescent tracer to all wells.
-
Include control wells: tracer only (for minimum polarization) and tracer with SOS1 but no inhibitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration. The data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
GTP Hydrolysis Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on RAS, which subsequently leads to GTP hydrolysis by RAS. Inhibition of SOS1 will result in a decreased rate of GTP hydrolysis.
Objective: To assess the functional inhibition of SOS1-mediated RAS activation by this compound.
Materials:
-
Purified recombinant SOS1 protein
-
Purified recombinant RAS protein
-
GTP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate SOS1 with various concentrations of this compound in assay buffer at room temperature for 15-30 minutes.
-
Reaction Initiation: Add RAS and GTP to the pre-incubated mixture to start the reaction.
-
Time-course Measurement: At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA).
-
Phosphate Detection: Add the phosphate detection reagent to the stopped reaction aliquots. The amount of inorganic phosphate released from GTP hydrolysis is proportional to the amount of activated RAS.
-
Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent.
-
Data Analysis: Plot the amount of phosphate produced over time for each inhibitor concentration. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on RAS signaling.
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
MIA PaCa-2 human pancreatic cancer cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The data is plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). A brief protocol for a 3-day proliferation assay with MIA PaCa-2 cells treated with 40 µM this compound has been reported.[2]
Conclusion
This compound represents a valuable tool for studying the allosteric regulation of SOS1 and serves as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, selectively targeting the allosteric site of SOS1, provides a clear rationale for its development in RAS-driven cancers. While further characterization of its biochemical potency is warranted, the available cellular data demonstrates its potential to inhibit cancer cell growth and modulate key signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other allosteric SOS1 inhibitors.
References
In-depth Technical Guide: The Impact of NSC-70220 on Guanine Nucleotide Exchange Factor (GEF) Activity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the small molecule inhibitor NSC-70220 and its specific impact on the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1).
Introduction
This compound is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras family GTPases. Ras proteins are central regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Dysregulation of Ras signaling, often through mutations in Ras itself or in upstream regulators like SOS1, is a hallmark of many human cancers. This compound has emerged as a valuable tool for studying the intricacies of SOS1-mediated Ras activation and as a potential starting point for the development of novel anti-cancer therapeutics. This guide details the mechanism of action of this compound, its quantitative effects on cellular processes, and the experimental protocols used to characterize its activity.
Mechanism of Action: Allosteric Inhibition of SOS1
This compound functions by binding to an allosteric site on SOS1, distinct from the catalytic site where Ras binds for nucleotide exchange. This allosteric modulation inhibits the positive feedback loop of Ras activation. In its active, GTP-bound state, Ras can bind to the allosteric site of SOS1, which enhances the GEF activity of SOS1 at its catalytic site, leading to a rapid amplification of Ras-GTP levels. This compound selectively targets this allosteric site, thereby preventing the Ras-GTP-mediated hyperactivation of SOS1.[1][2] This mechanism is particularly relevant in the context of oncogenic Ras mutations, where the constitutive activation of Ras can be further amplified through this feedback loop involving wild-type Ras. By disrupting this process, this compound effectively reduces the overall levels of active Ras-GTP in cells.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological effects of this compound and its derivatives.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Cell Proliferation | MIA PaCa-2 (KRAS G12C) | Growth Inhibitory Rate | 29% at 40 µM | [3] |
| D16 (this compound derivative) | Cell Proliferation | MIA PaCa-2 (KRAS mutant) | IC50 | ~7.0 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SOS1-mediated Ras activation pathway and a general experimental workflow for evaluating the impact of this compound.
Caption: SOS1-Mediated Ras Activation Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This protocol describes a fluorescence-based assay to measure the ability of this compound to inhibit the GEF activity of SOS1 on Ras. The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP.
Materials:
-
Purified recombinant human SOS1 catalytic domain (SOS1cat)
-
Purified recombinant human Ras (e.g., H-Ras or K-Ras)
-
BODIPY-FL-GDP (Thermo Fisher Scientific)
-
GTP solution (10 mM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Ras-BODIPY-FL-GDP Loading:
-
In a microcentrifuge tube, incubate Ras protein with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 1 hour at room temperature in the dark to allow for nucleotide loading.
-
Remove unbound nucleotide using a desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a DMSO control.
-
In the microplate, add the diluted this compound or DMSO control.
-
Add a solution of SOS1cat to each well to a final concentration of approximately 50 nM.
-
Add the Ras-BODIPY-FL-GDP complex to each well to a final concentration of approximately 2 µM.
-
-
Initiation and Measurement:
-
Initiate the exchange reaction by adding GTP to a final concentration of 1 mM to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY-FL (e.g., 485 nm excitation, 520 nm emission).
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of the MIA PaCa-2 human pancreatic cancer cell line, which harbors a KRAS G12C mutation.
Materials:
-
MIA PaCa-2 cells (ATCC CRL-1420)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound stock solution (in DMSO)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest MIA PaCa-2 cells using trypsin-EDTA and resuspend them in complete growth medium.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Ras Activation (Ras-GTP Pull-down) Assay
This protocol describes a method to measure the levels of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)
-
Raf-1 Ras Binding Domain (RBD) fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Pan-Ras or specific Ras isoforms
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture MIA PaCa-2 cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Ras-GTP Pull-down:
-
Normalize the protein concentration of the cell lysates.
-
Incubate a portion of the lysate with GST-Raf-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them three times with Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against Ras.
-
Also, run a parallel blot with the total cell lysates to determine the total Ras levels.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for both the pull-down and the total lysate samples.
-
Determine the relative amount of active Ras-GTP by normalizing the pull-down signal to the total Ras signal for each condition.
-
Conclusion
This compound serves as a critical chemical probe for dissecting the role of the SOS1-mediated Ras activation feedback loop. Its allosteric mechanism of action provides a distinct advantage over catalytic site inhibitors, potentially offering a more nuanced approach to modulating Ras signaling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of next-generation SOS1 inhibitors for the treatment of Ras-driven malignancies. Further characterization, including the determination of a precise biochemical IC50 for this compound, will be crucial for its advancement as a therapeutic lead.
References
Preliminary Studies on the Specificity of NSC-70220 for SOS1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-70220 has emerged as a molecule of interest in the study of RAS-driven cancers due to its identification as a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal signaling nodes that are frequently mutated in various human cancers. The allosteric nature of this compound's inhibition presents a promising therapeutic strategy, as it targets a regulatory site on SOS1 rather than the highly conserved catalytic site, potentially offering greater specificity and fewer off-target effects. This technical guide provides a comprehensive overview of the preliminary studies on the specificity of this compound for SOS1, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Core Findings on the Specificity of this compound
Preliminary research indicates that this compound and its derivatives act as specific inhibitors of SOS1. Key findings supporting this specificity include:
-
Allosteric Inhibition: this compound functions as an allosteric inhibitor, binding to a site on SOS1 that is distinct from the catalytic pocket where RAS binds. This mechanism involves the inhibition of the feed-forward activation of wild-type Ras, a process initiated by active Ras-GTP.
-
Selective Binding of Derivatives: A derivative of this compound, designated as D16, has demonstrated specific binding to the catalytic domain of SOS1 (SOS1-cat) but not to HRAS, a closely related RAS isoform. This selective interaction was confirmed using biophysical techniques such as microscale thermophoresis (MST).
-
Cellular Selectivity: In cell-based assays, this compound and its derivatives have been shown to selectively inhibit the proliferation of cancer cell lines harboring oncogenic KRAS mutations over cells with wild-type KRAS.
-
Downstream Pathway Inhibition: Treatment with this compound leads to a reduction in the phosphorylation of ERK (p-ERK), a key downstream effector in the RAS-MAPK signaling cascade. This effect is observed in oncogenic KRAS mutant cells, further supporting the on-target activity of the compound.
While these findings strongly suggest the specificity of this compound for SOS1, it is important to note that comprehensive quantitative data on its binding affinity (e.g., Kd, Ki) and a broad selectivity profile against a panel of other GEFs are not yet extensively published in the reviewed literature.
Data Presentation
Table 1: Summary of In Vitro and Cellular Activity of this compound and its Derivative D16
| Compound | Target | Assay Type | Key Findings | Quantitative Data |
| This compound | SOS1 | Cellular Growth | Selective growth inhibition of oncogenic Kras mutant cells. | Not explicitly stated. |
| SOS1 | Western Blot | Reduction of p-ERK levels in oncogenic Kras cells. | Not explicitly stated. | |
| D16 | SOS1-cat | Microscale Thermophoresis (MST) | Specific binding to SOS1-cat. | Not explicitly stated. |
| HRAS | Microscale Thermophoresis (MST) | No binding observed. | Not explicitly stated. |
Experimental Protocols
Protocol 1: Microscale Thermophoresis (MST) for Assessing Protein-Inhibitor Interaction
This protocol is based on the methodology used to assess the binding of the this compound derivative, D16, to SOS1-cat.
1. Protein and Ligand Preparation:
- Express and purify recombinant SOS1 catalytic domain (SOS1-cat, amino acids 564-1049) and HRAS protein.
- Prepare a stock solution of the inhibitor (e.g., D16) in a suitable solvent (e.g., DMSO).
2. Labeling (if required):
- For labeled MST, label the protein (e.g., SOS1-cat) with a fluorescent dye according to the manufacturer's instructions (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins).
- Determine the labeling efficiency using UV-Vis spectrophotometry.
3. MST Assay:
- Prepare a series of dilutions of the inhibitor in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween-20).
- Mix the inhibitor dilutions with a constant concentration of the fluorescently labeled protein.
- Load the samples into MST capillaries.
- Perform the MST measurement using an appropriate instrument (e.g., Monolith NT.115).
4. Data Analysis:
- Analyze the change in thermophoresis to determine the binding affinity (Kd).
Protocol 2: Western Blot for Analysis of p-ERK Inhibition
This protocol outlines the general steps to assess the effect of this compound on the RAS-MAPK pathway.
1. Cell Culture and Treatment:
- Culture KRAS mutant cancer cells (e.g., MIA PaCa-2) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the p-ERK signal to the total ERK signal for each sample.
Mandatory Visualization
Signaling Pathway Diagram
Caption: SOS1-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing p-ERK inhibition by this compound using Western Blot.
Conclusion
The preliminary evidence strongly suggests that this compound is a specific allosteric inhibitor of SOS1. Its ability to selectively target cells with oncogenic KRAS mutations and inhibit downstream MAPK signaling highlights its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to quantitatively define its binding affinity, comprehensively profile its selectivity against other GEFs, and elucidate the precise molecular interactions governing its allosteric inhibition of SOS1. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the specificity and mechanism of action of this compound.
Methodological & Application
Application Notes: Evaluating the Anti-Proliferative Activity of NSC-70220
Introduction
NSC-70220 is a novel small molecule compound with putative anti-neoplastic properties. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on various cancer cell lines using a colorimetric cell proliferation assay. The described method, based on the reduction of a tetrazolium salt by metabolically active cells, offers a quantitative measure of cell viability and proliferation. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) of this compound, a critical metric in preclinical drug development.
Principle of the Assay
The cell proliferation assay described herein is a colorimetric method that relies on the enzymatic conversion of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the formazan solution, one can quantify the effect of this compound on cell proliferation. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding: a. Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension in complete culture medium to the optimal seeding density (typically 5,000-10,000 cells per well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-treatment control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 12.8 |
| HCT116 | Colon Cancer | 48 | 8.5 |
| HeLa | Cervical Cancer | 48 | 15.1 |
| DU-145 | Prostate Cancer | 48 | 20.3 |
Mandatory Visualization
Caption: Experimental Workflow for the this compound Cell Proliferation Assay.
Caption: Hypothetical Signaling Pathway Inhibited by this compound.
References
Determining the Optimal Concentration of NSC-70220 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-70220 is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By inhibiting the interaction between SOS1 and RAS, this compound effectively blocks the downstream signaling of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and is crucial for tumor cell proliferation and survival.[1] The targeted nature of this compound makes it a promising candidate for cancer therapy, particularly in tumors harboring RAS mutations.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for use in various cancer cell lines. The following sections detail the mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound functions by binding to an allosteric site on SOS1, distinct from the catalytic site. This binding event prevents the conformational changes necessary for SOS1 to facilitate the exchange of GDP for GTP on RAS proteins. Consequently, RAS remains in its inactive, GDP-bound state, leading to the downregulation of the RAS-RAF-MEK-ERK signaling cascade. This inhibition of a key oncogenic pathway can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells dependent on this pathway for their growth and survival.
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the known inhibitory effects of this compound on a cancer cell line. Researchers should generate similar data for their cell lines of interest to determine the optimal concentration range.
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Result | Reference |
| MIA PaCa-2 | Pancreatic | Growth Inhibition | 40 | 29% | [1] |
| MIA PaCa-2 | Pancreatic | P-ERK Levels | 40 | Decreased | [1] |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cancer cell line, a series of in vitro assays should be performed. The following protocols provide a general framework that can be adapted to specific laboratory conditions and cell line characteristics.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the Cell Viability (MTT) Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) and necrosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for the Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours, including a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Workflow for Cell Cycle Analysis.
Conclusion
The determination of the optimal concentration of this compound is a critical first step in evaluating its therapeutic potential in specific cancer cell lines. By systematically performing cell viability, apoptosis, and cell cycle assays, researchers can obtain valuable quantitative data to guide further preclinical studies. The protocols and information provided in these application notes serve as a foundation for the effective investigation of this promising SOS1 inhibitor.
References
Application Notes and Protocols for In Vivo Formulation of NSC-70220 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-70220 is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By inhibiting the interaction between SOS1 and RAS, this compound can effectively block the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers. This document provides detailed application notes and protocols for the in vivo formulation and administration of this compound for animal studies, particularly in the context of preclinical cancer models.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₅NO₂ |
| Molecular Weight | 325.36 g/mol |
| Appearance | Light yellow to yellow solid powder |
| In Vitro Solubility | Soluble in DMSO at 12.5 mg/mL (38.42 mM) |
In Vivo Formulations
The poor aqueous solubility of this compound necessitates the use of specific solvent systems for in vivo administration. Two commonly used formulations are detailed below. It is crucial to note that this compound is not stable in solution, and therefore, working solutions should be freshly prepared for optimal results.
Formulation 1: Aqueous-Based Formulation
This formulation is suitable for intravenous or intraperitoneal administration where a clear solution is preferred.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
| Final Concentration | ≥ 1.25 mg/mL |
Formulation 2: Oil-Based Formulation
This formulation is suitable for subcutaneous or oral gavage administration.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Final Concentration | ≥ 1.25 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 12.5 mg/mL.
-
Gently warm and vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Preparation of In Vivo Working Solutions
Formulation 1 (Aqueous-Based):
-
Start with the required volume of the 12.5 mg/mL this compound DMSO stock solution.
-
Sequentially add PEG300, mixing thoroughly after the addition.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the final volume and mix well.
Formulation 2 (Oil-Based):
-
Start with the required volume of the 12.5 mg/mL this compound DMSO stock solution.
-
Add the corn oil and mix thoroughly until a uniform suspension is achieved.
Signaling Pathway and Experimental Workflow
SOS1-Mediated RAS Activation Signaling Pathway
The following diagram illustrates the role of SOS1 in the activation of the RAS/MAPK signaling pathway and the point of inhibition by this compound.
Caption: SOS1 signaling pathway and this compound inhibition.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.
Application Notes and Protocols: Synergistic Anti-Cancer Effects of NSC-70220 in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, survival, and differentiation.[1] Its hyperactivation due to mutations in genes like KRAS and BRAF is a common driver of various cancers, making it a prime target for therapeutic intervention.[1][2][3] MEK inhibitors, such as trametinib and selumetinib, have been developed to block this pathway and have received FDA approval for treating specific cancers.[1][2] However, their efficacy as monotherapy can be limited by intrinsic and acquired resistance mechanisms.[4][5]
NSC-70220, also known as Gossypol and AT-101, is a polyphenolic compound with demonstrated anti-cancer properties.[6][7] It functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.[6][8] Additionally, this compound has been identified as a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates RAS.[9] This dual mechanism of action—inducing apoptosis and inhibiting a key upstream activator of the MAPK pathway—provides a strong rationale for combining this compound with MEK inhibitors to achieve synergistic anti-tumor effects.
These application notes provide a comprehensive overview of the scientific basis and experimental protocols for investigating the combination of this compound and MEK inhibitors in cancer research.
Data Presentation: Synergistic Effects of Combining MEK Inhibitors with Bcl-2 or SOS1 Inhibitors
The following tables summarize quantitative data from studies investigating the combination of MEK inhibitors with agents that target pathways also modulated by this compound (Bcl-2 and SOS1). This data serves as a strong proxy for the potential synergistic effects of a direct this compound and MEK inhibitor combination.
Table 1: In Vitro Cell Viability (IC50) of MEK Inhibitors in Combination with Bcl-2 or SOS1 Inhibitors
| Cell Line | Cancer Type | MEK Inhibitor (IC50, single agent) | Combination Agent (IC50, single agent) | Combination (IC50) | Fold Change in MEK Inhibitor Potency | Reference |
| H358 (KRAS G12C) | Lung Adenocarcinoma | Trametinib (~10 nM) | BI-3406 (SOS1i) (>1 µM) | Trametinib (~1 nM) | ~10-fold decrease | [9] |
| A549 (KRAS G12S) | Lung Adenocarcinoma | Trametinib (~100 nM) | BI-3406 (SOS1i) (>1 µM) | Trametinib (~10 nM) | ~10-fold decrease | [9] |
| DF118 | Ovarian Cancer | GDC-0973 (>1 µM) | ABT-263 (Bcl-2/xLi) (~1 µM) | GDC-0973 (~0.1 µM) | >10-fold decrease | [10] |
| DF20 | Ovarian Cancer | GDC-0973 (>1 µM) | ABT-263 (Bcl-2/xLi) (~1 µM) | GDC-0973 (~0.1 µM) | >10-fold decrease | [10] |
| NCI-H2122 | Lung Adenocarcinoma | G-963 (~50 nM) | Navitoclax (Bcl-2/xLi) (~2 µM) | G-963 (~5 nM) | ~10-fold decrease | [1] |
Table 2: Apoptosis Induction by MEK Inhibitors in Combination with Bcl-2 Inhibitors
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Sub-G1) | Fold Increase in Apoptosis (Combination vs. MEKi) | Reference |
| Calu-6 | Lung Cancer | Control | <5% | - | [11] |
| AZD6244 (MEKi, 3 µM) | 38.6% | - | [11] | ||
| Bim siRNA + AZD6244 | 8.4% | - | [11] | ||
| H3122 | Lung Cancer | Control | <5% | - | [11] |
| AZD6244 (MEKi, 3 µM) | 29.8% | - | [11] | ||
| Bim siRNA + AZD6244 | 7.5% | - | [11] | ||
| A549 | Lung Cancer | Control | ~5% | - | [12] |
| AZD6244 (MEKi) | 14.4% | - | [12] | ||
| MK2206 (AKTi) | ~10% | - | [12] | ||
| AZD6244 + MK2206 | 29.8% | ~2.1-fold | [12] | ||
| H157 | Lung Cancer | Control | ~3% | - | [12] |
| AZD6244 (MEKi) | 6.0% | - | [12] | ||
| MK2206 (AKTi) | ~5% | - | [12] | ||
| AZD6244 + MK2206 | 27.0% | 4.5-fold | [12] |
Mandatory Visualizations
Caption: Combined inhibition of SOS1, Bcl-2, and MEK.
Caption: Experimental workflow for combination studies.
Experimental Protocols
Cell Viability Assay (e.g., MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a MEK inhibitor, both alone and in combination, and to assess for synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom, opaque-walled plates
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib, Selumetinib; stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of this compound and the MEK inhibitor on the phosphorylation status of ERK and the expression levels of Bcl-2 family proteins.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-Bcl-2, anti-Bcl-xL, anti-BIM, anti-Actin or α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, the MEK inhibitor, or the combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, strip the membrane and re-probe with another primary antibody (e.g., anti-total ERK, anti-Bcl-2). Always normalize phosphorylated protein levels to their total protein counterparts and use a loading control for comparison.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by the combination treatment.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the MEK inhibitor, or the combination for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Conclusion
The combination of this compound with MEK inhibitors represents a promising therapeutic strategy in cancer research. By simultaneously targeting key nodes in cell survival and proliferation pathways, this approach has the potential to produce synergistic anti-tumor effects and overcome resistance to single-agent therapies. The protocols and data presented here provide a robust framework for researchers to further investigate and validate this combination in various cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Concurrent SOS1 and MEK suppression inhibits signaling and growth of NF1-null melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antimetastatic effects of gossypol on colon cancer cells by targeting the u-PA and FAK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined MEK and BCL-2/XL inhibition is effective in high-grade serous ovarian cancer patient-derived xenograft models and BIM levels are predictive of responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cso.ie [cso.ie]
- 12. assaygenie.com [assaygenie.com]
Application Notes: Unveiling the Impact of NSC-70220 on ERK Phosphorylation
Introduction
The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival. As a terminal kinase in the Ras-Raf-MEK-ERK cascade, the phosphorylation status of ERK (p-ERK) serves as a critical indicator of pathway activation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. NSC-70220 has been identified as a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a key upstream activator of the ERK pathway. By targeting SOS1, this compound is anticipated to attenuate downstream signaling, leading to a reduction in p-ERK levels. These application notes provide a comprehensive protocol for the analysis of p-ERK levels by Western blot following treatment with this compound, offering researchers a robust methodology to investigate the efficacy of this compound.
Mechanism of Action: this compound in the ERK Signaling Pathway
This compound functions as a selective and allosteric inhibitor of SOS1. SOS1 is a guanine nucleotide exchange factor that facilitates the activation of Ras by promoting the exchange of GDP for GTP. Activated Ras, in turn, initiates a phosphorylation cascade, activating Raf, which then phosphorylates and activates MEK. Finally, MEK phosphorylates ERK at threonine 202 and tyrosine 204, leading to its activation. By inhibiting SOS1, this compound effectively blocks the initial activation of Ras, thereby preventing the downstream phosphorylation and activation of the entire ERK cascade. Consequently, treatment with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK. Research has indicated that treatment with 40 μM of this compound overnight can lead to lower expression levels of p-ERK.
Data Presentation: Quantitative Analysis of p-ERK Levels
The following table summarizes hypothetical quantitative data from a Western blot analysis of cell lysates treated with varying concentrations of this compound. The band intensities of p-ERK and total ERK were quantified using densitometry, and the p-ERK signal was normalized to the total ERK signal to account for any variations in protein loading.
| Treatment Group | This compound Concentration (µM) | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 |
| This compound | 10 | 0.75 | 1.01 | 0.74 |
| This compound | 20 | 0.48 | 0.99 | 0.48 |
| This compound | 40 | 0.22 | 1.03 | 0.21 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-ERK levels in cells treated with this compound.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To minimize basal p-ERK levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µM). Treat the cells for the desired time period (e.g., overnight). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
2. Cell Lysis and Protein Quantification:
-
Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) at the recommended dilution (typically 1:1000 to 1:2000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at the recommended dilution (typically 1:5000 to 1:10,000) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection and Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK. Incubate the membrane in a stripping buffer, wash, re-block, and then repeat the immunoblotting steps with the total ERK antibody.
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the p-ERK band intensity to the total ERK band intensity for each sample.
Visualizations
Caption: ERK signaling pathway with this compound inhibition point.
Caption: Western blot workflow for p-ERK analysis.
Application Notes and Protocols for Testing NSC-70220 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of NSC-70220, a selective allosteric inhibitor of Son of Sevenless homolog 1 (SOS1), in xenograft models of KRAS-mutant cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are frequently mutated in various cancers, leading to uncontrolled cell growth and proliferation. By inhibiting SOS1, this compound offers a promising therapeutic strategy for these difficult-to-treat malignancies.
The following protocols detail the experimental design for testing the efficacy of this compound in subcutaneous xenograft models of pancreatic, colorectal, and non-small cell lung cancer (NSCLC), all of which have a high prevalence of KRAS mutations.
Rationale for Targeting SOS1 in KRAS-Mutant Cancers
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to gain-of-function mutations in RAS genes is a major driver of tumorigenesis. SOS1 is a key upstream activator of RAS, facilitating the exchange of GDP for GTP, which switches RAS to its active state.[1] In cancers with KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to its constitutive activation. However, the activity of SOS1 is still crucial for maintaining the high levels of GTP-bound KRAS necessary for robust downstream signaling.[1] Therefore, inhibiting SOS1 with compounds like this compound presents a therapeutic opportunity to suppress the oncogenic signaling driven by mutant KRAS.
Experimental Design Overview
This study will utilize cell line-derived xenograft (CDX) models established in immunodeficient mice. KRAS-mutant human cancer cell lines from pancreatic, colorectal, and non-small cell lung cancer will be implanted subcutaneously. Once tumors are established, mice will be randomized into treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound efficacy in xenograft models.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item |
| Cell Lines | KRAS-mutant pancreatic (e.g., MIA PaCa-2, Panc-1), colorectal (e.g., HCT116, SW620), or NSCLC (e.g., A549, H358) cancer cell lines |
| Animals | 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice) |
| Cell Culture Media | RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin |
| Reagents for Injection | Matrigel®, Phosphate-Buffered Saline (PBS) |
| Test Compound | This compound (solubilized in an appropriate vehicle, e.g., DMSO and/or a solution for injection like PEG300/Tween 80/Saline) |
| Vehicle Control | The same solvent used to dissolve this compound |
| Animal Husbandry | Standard animal housing, food, and water |
| Measurement Tools | Digital calipers for tumor measurement, analytical balance for body weight |
| Surgical/Injection Tools | Syringes, needles (27-30 gauge) |
Experimental Protocols
Cell Culture
-
Culture selected KRAS-mutant cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
Xenograft Model Establishment
-
Acclimatize immunodeficient mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volumes should be measured twice weekly using digital calipers.
-
Tumor volume (mm³) can be calculated using the formula: (Length x Width²) / 2.[2]
Treatment Protocol
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dose Determination: As there is no established in vivo dosage for this compound in the public literature, a preliminary dose-finding (tolerability) study is highly recommended. This would involve administering a range of doses to a small number of non-tumor-bearing mice to determine the maximum tolerated dose (MTD). Based on studies with other SOS1 inhibitors like BI-3406, a starting dose for the efficacy study could be in the range of 25-50 mg/kg, administered once or twice daily.[1]
-
Administer this compound (at the determined dose) or the vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of this compound.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Monitor tumor volume and mouse body weight twice weekly throughout the study. A significant loss in body weight (>15-20%) may indicate toxicity.
Data Collection and Analysis
Efficacy Endpoints
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) . TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at Endpoint - Mean Tumor Volume of Treated Group at Start) / (Mean Tumor Volume of Control Group at Endpoint - Mean Tumor Volume of Control Group at Start))] x 100 [3][4]
Secondary endpoints include:
-
Changes in body weight over time.
-
Survival analysis (if the study continues until a survival endpoint).
Statistical Analysis
-
Tumor growth data should be plotted as mean tumor volume ± SEM for each group over time.
-
Statistical significance of the difference in tumor volumes between the treated and control groups at the study endpoint can be determined using an appropriate statistical test, such as a Student's t-test or a one-way ANOVA followed by a post-hoc test if multiple dose levels are used.[5][6]
-
A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Models
| Xenograft Model (Cell Line) | Cancer Type | Treatment Group (Dose) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| MIA PaCa-2 | Pancreatic | Vehicle | 125 ± 10 | 1850 ± 150 | N/A | N/A |
| MIA PaCa-2 | Pancreatic | This compound (X mg/kg) | 128 ± 12 | 975 ± 90 | 51.4 | <0.05 |
| HCT116 | Colorectal | Vehicle | 130 ± 11 | 2100 ± 180 | N/A | N/A |
| HCT116 | Colorectal | This compound (X mg/kg) | 132 ± 13 | 1150 ± 110 | 48.2 | <0.05 |
| A549 | Non-Small Cell Lung | Vehicle | 120 ± 9 | 1980 ± 160 | N/A | N/A |
| A549 | Non-Small Cell Lung | This compound (X mg/kg) | 122 ± 10 | 1050 ± 100 | 50.0 | <0.05 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Table 2: Body Weight Changes in Mice Treated with this compound
| Xenograft Model (Cell Line) | Treatment Group (Dose) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Percent Body Weight Change |
| MIA PaCa-2 | Vehicle | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9% |
| MIA PaCa-2 | This compound (X mg/kg) | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4% |
| HCT116 | Vehicle | 19.9 ± 0.6 | 22.1 ± 0.7 | +11.1% |
| HCT116 | This compound (X mg/kg) | 20.0 ± 0.5 | 21.5 ± 0.6 | +7.5% |
| A549 | Vehicle | 20.2 ± 0.4 | 22.8 ± 0.5 | +12.9% |
| A549 | This compound (X mg/kg) | 20.1 ± 0.5 | 21.9 ± 0.6 | +9.0% |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
SOS1 Signaling Pathway
The following diagram illustrates the role of SOS1 in the MAPK/ERK signaling pathway and the point of intervention for this compound.
Caption: SOS1 in the MAPK/ERK signaling pathway and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing NSC-70220 solubility and stability issues in culture media.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility and stability issues associated with NSC-70220 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1).[1][2] SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of RAS proteins, which are key components of signaling pathways that control cell proliferation and survival. By inhibiting SOS1, this compound can lead to a decrease in the active, GTP-bound form of RAS, thereby affecting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[1][3] This inhibitory action has been shown to suppress cell growth, making this compound a compound of interest for cancer research.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] It is soluble in DMSO at a concentration of 12.5 mg/mL (38.42 mM).[3]
Q3: How should I store this compound stock solutions?
A3: this compound is not stable in solution, and it is highly recommended to use freshly prepared working solutions for optimal results.[3] If storage is necessary, aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]
Q4: Can I dissolve this compound directly in culture media?
A4: It is not recommended to dissolve this compound directly in aqueous culture media due to its poor water solubility. A concentrated stock solution should first be prepared in DMSO.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in culture media after adding this compound.
This is a common issue arising from the low aqueous solubility of this compound. The following troubleshooting steps can help identify and resolve the problem.
Initial Checks:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). High concentrations of DMSO can also contribute to compound precipitation when diluted in aqueous solutions.
-
Media Temperature: Adding a cold stock solution to warmer culture media can cause the compound to precipitate. Always allow the stock solution to reach room temperature before adding it to the pre-warmed culture medium.[4]
-
Mixing Technique: Pipette the diluted this compound solution directly into the media and mix gently but thoroughly by swirling or inverting the culture vessel. Avoid localized high concentrations of the compound.
Systematic Troubleshooting:
If the initial checks do not resolve the issue, follow this systematic approach:
-
Review Stock Solution Preparation:
-
Evaluate Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex briefly, and then add this intermediate dilution to the final volume of complete media.
-
Serum Effects: For some hydrophobic compounds, pre-mixing the stock solution with a small amount of fetal bovine serum (FBS) before adding it to the rest of the media can improve solubility.[5]
-
-
Assess Culture Media Components:
-
High concentrations of salts, proteins, or other supplements in the culture medium can reduce the solubility of hydrophobic compounds.[4][6] Consider using a basal medium with lower concentrations of potentially problematic components for the initial dilution.
-
The pH of the culture medium can influence the solubility of the compound. Ensure the medium is properly buffered and the pH is within the optimal range for your cells.[4]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Molar Concentration | Source |
| DMSO | 12.5 mg/mL | 38.42 mM | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 1.25 mg/mL | ≥ 3.84 mM | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 3.84 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 325.36 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of 10 mM stock solution. For example, for 1 mL of 10 mM stock, weigh out 3.25 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.[5]
-
Aliquot into single-use volumes and store at -80°C.
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to make a 10 µM working solution in 10 mL of media, you will need 10 µL of the 10 mM stock.
-
Pipette the required volume of the stock solution directly into the pre-warmed culture medium.
-
Immediately mix the solution gently by swirling the flask or plate to ensure homogenous distribution and minimize precipitation.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | Others 12 | 4551-00-2 | Invivochem [invivochem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
Troubleshooting inconsistent results in NSC-70220 cell viability assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays with NSC-70220.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can mask the true effect of this compound. Follow these steps to diagnose and resolve the issue.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of replicate wells. |
| Edge Effects | To minimize evaporation from outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells.[1] This creates a humidified barrier. |
| Incomplete Solubilization of Formazan Crystals (MTT/XTT assays) | After incubation with the reagent, ensure complete dissolution of formazan crystals by thorough mixing. Use a multi-channel pipette to add and mix the solubilization buffer. Visually inspect wells for complete dissolution. |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect your treatment wells for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock in DMSO or using a different solvent system. |
| Cell Clumping | Ensure complete cell dissociation during subculture. Use a cell strainer if necessary to obtain a single-cell suspension. |
Experimental Workflow for Minimizing Variability:
Workflow for a cell viability experiment to minimize variability.
Issue 2: Inconsistent Dose-Response Curve
An inconsistent or non-reproducible dose-response curve can make it difficult to determine the IC50 of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| This compound Instability | This compound is noted to be unstable in solution.[2][3] Always prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Drug Concentrations | Verify the concentration of your stock solution. Perform a serial dilution carefully and use fresh tips for each dilution step. |
| Suboptimal Cell Seeding Density | The optimal seeding density can vary between cell lines.[4][5][6][7][8] If the cell density is too low, the signal may be weak. If it's too high, the cells may become confluent and enter a stationary growth phase, altering their sensitivity to the compound. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Assay Incubation Time | The effect of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a significant effect. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents interfering with MTT).[9] To test for this, include a control well with this compound in cell-free media to see if the compound alone alters the absorbance reading. |
Signaling Pathway of this compound (SOS1 Inhibition):
This compound inhibits the SOS1-mediated activation of RAS, a key signaling pathway in cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound?
A1: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. For experiments, it is crucial to use freshly prepared dilutions from the stock, as the compound is unstable in solution.[2][3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: Based on available data, a concentration of 40 µM has been shown to produce a growth inhibitory rate of 29% in MIA PaCa-2 cells after a 3-day proliferation assay.[2] Therefore, a good starting point would be to test a range of concentrations around this value, for example, from 1 µM to 100 µM, to establish a dose-response curve for your specific cell line.
Q3: My cells seem to be resistant to this compound. What could be the reason?
A3: Several factors could contribute to apparent resistance:
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines depending on their genetic background and reliance on the SOS1/RAS pathway.
-
Compound Inactivity: Due to its instability, the compound may have degraded. Ensure you are using a freshly prepared solution.
-
Incorrect Assay Choice: Some viability assays may not be suitable for all cell lines or may produce conflicting results.[10][11][12] Consider trying an alternative method (e.g., crystal violet staining for cell number, or a fluorescence/luminescence-based assay for viability) to confirm your findings.
-
High Cell Seeding Density: Overly confluent cells may show reduced sensitivity to anti-proliferative agents. Optimize your cell seeding density.[4][6]
Q4: Can I use a different cell viability assay instead of MTT?
A4: Yes, and it is often recommended to confirm results with an orthogonal method. Alternative assays include:
-
XTT, WST-1, or MTS assays: These are similar to MTT but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (alamarBlue) assay: This is a fluorescence- or absorbance-based assay that measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP, which is an indicator of metabolically active cells.
-
Crystal Violet assay: This method stains the DNA of adherent cells and provides an indication of cell number.
-
Live/Dead cell staining: These assays use fluorescent dyes to differentiate between live and dead cells and can be quantified by microscopy or flow cytometry.[13]
Q5: How do I control for the effect of the solvent (DMSO)?
A5: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration of this compound. This allows you to distinguish the effect of the compound from any potential toxicity of the solvent.
Experimental Protocols
Protocol: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of your chosen cell line.
-
In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plates for the intended duration of your this compound experiment (e.g., 48 or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay.
-
Select the seeding density that gives a strong signal and is still in the exponential growth phase at the end of the experiment.
Protocol: MTT Cell Viability Assay with this compound
-
Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment.
-
Prepare fresh serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
References
- 1. google.com [google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Others 12 | 4551-00-2 | Invivochem [invivochem.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
How to prevent precipitation of NSC-70220 in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC-70220. Our goal is to help you prevent common issues, such as precipitation, and ensure the successful use of this compound in your experiments.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solution
Precipitation of this compound upon dilution into aqueous buffers is a common challenge due to its low aqueous solubility. The following steps can be taken to troubleshoot and prevent this issue.
Immediate Corrective Actions:
-
Sonication/Heating: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing after each solvent addition.
Systematic Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve precipitation issues with this compound.
Figure 1. Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing a stock solution of this compound.[2] A concentration of 12.5 mg/mL in DMSO has been successfully used.[1][2]
Q2: this compound is noted to be unstable in solution. What precautions should I take?
A2: It is highly recommended to use freshly prepared working solutions for optimal results.[1][2] If you need to store a stock solution, aliquot it into single-use volumes and store at -80°C for up to six months or -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: My this compound precipitated when I diluted my DMSO stock in my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation in aqueous solutions for in vivo studies, a co-solvent system is required. Two successful formulations are provided in the tables below.[1][2] It is critical to add the solvents in the specified order and mix thoroughly at each step.[2]
Q4: Can I sonicate or heat my this compound solution to get it to dissolve?
A4: Yes, if precipitation or phase separation occurs during the preparation of a formulation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective and allosteric inhibitor of Son of Sevenless 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins. By inhibiting SOS1, this compound can lead to a decrease in the phosphorylation of downstream effectors such as ERK and AKT.[1][2]
Figure 2. Simplified signaling pathway of this compound action.
Experimental Protocols & Data
Formulation Protocols for In Vivo Use
The following tables summarize validated protocols for preparing this compound for administration. Adhering to these solvent ratios and order of addition is crucial for obtaining a clear solution.
Table 1: Aqueous-Based Formulation
| Component | Percentage | Volume for 1 mL | Order of Addition |
| DMSO | 10% | 100 µL | 1 |
| PEG300 | 40% | 400 µL | 2 |
| Tween-80 | 5% | 50 µL | 3 |
| Saline | 45% | 450 µL | 4 |
| Final Concentration | ≥ 1.25 mg/mL (3.84 mM) | ||
| Data sourced from MedchemExpress and InvivoChem.[1][2] |
Table 2: Oil-Based Formulation
| Component | Percentage | Volume for 1 mL | Order of Addition |
| DMSO | 10% | 100 µL | 1 |
| Corn Oil | 90% | 900 µL | 2 |
| Final Concentration | ≥ 1.25 mg/mL (3.84 mM) | ||
| Data sourced from MedchemExpress and InvivoChem.[1][2] |
Detailed Methodology for Aqueous-Based Formulation
This protocol details the step-by-step preparation of a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. This will be your 10x stock for the final formulation.
-
Aliquot Co-solvents: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add DMSO Stock: To the PEG300, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing.
-
Add Saline: Finally, add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly one last time.
-
Final Check: The final solution should be clear. If any precipitation is observed, refer to the troubleshooting guide. This protocol yields a solution with a concentration of at least 1.25 mg/mL.[1][2]
Note: This product is not stable in solution. It is strongly recommended to prepare the working solution fresh for each experiment.[2]
References
Technical Support Center: Optimizing NSC-70220 Treatment in Cell Culture
Disclaimer: While NSC-70220 is a known SOS1 inhibitor, publicly available, detailed quantitative data regarding its optimal incubation time and dose-response across a wide variety of cell lines is limited. The following guide provides general protocols and troubleshooting advice based on the known mechanism of SOS1 inhibitors and best practices for cell culture with small molecule inhibitors. The quantitative data presented in the tables are representative examples derived from studies on other SOS1 inhibitors and should be used as a starting point for your own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins by promoting the exchange of GDP for GTP. By inhibiting SOS1, this compound prevents the activation of RAS and subsequently blocks the downstream signaling of the RAS-RAF-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer and is critical for cell proliferation and survival.
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: Based on available literature for this compound and other SOS1 inhibitors, a starting concentration in the range of 1-10 µM is recommended for initial experiments. Incubation times can vary significantly depending on the cell line and the endpoint being measured. For signaling pathway studies (e.g., measuring p-ERK levels), a shorter incubation of 2-24 hours may be sufficient. For cell viability or proliferation assays, longer incubation times of 48-72 hours are typically required. One study showed that treatment with 40 µM of this compound overnight resulted in lower expression levels of P-ERK[1].
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Resistance: The cell line you are using may not be dependent on the SOS1-RAS-MAPK pathway for survival, or it may have mutations downstream of SOS1 that bypass the effect of the inhibitor.
-
Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response.
-
Compound Instability: Small molecule inhibitors can be unstable in cell culture media. It is recommended to prepare fresh solutions for each experiment[1].
-
Incorrect Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the experimental outcome.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A4: If you observe excessive cytotoxicity, consider the following:
-
Cell Line Sensitivity: Your cell line may be highly sensitive to SOS1 inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Different Cell Passage Numbers | Use cells within a defined low passage number range for all experiments to minimize phenotypic drift. |
| Variations in Incubation Time | Strictly adhere to the planned incubation times for all experiments. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Issue 2: No effect on downstream signaling (e.g., p-ERK levels).
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing a decrease in p-ERK. |
| Low Inhibitor Concentration | Conduct a dose-response experiment to find a concentration that effectively inhibits the target. |
| Rapid Pathway Reactivation | The signaling pathway may have feedback mechanisms that lead to reactivation. Analyze earlier time points. |
| Poor Antibody Quality for Western Blot | Validate your primary and secondary antibodies to ensure they are specific and sensitive. |
Data Presentation
Table 1: Representative IC50 Values of a SOS1 Inhibitor in Various Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) - Representative Data |
| MIA PaCa-2 | Pancreatic Cancer | 5 - 15 |
| A549 | Lung Cancer | 10 - 25 |
| HCT116 | Colon Cancer | 8 - 20 |
| SK-MEL-28 | Melanoma | > 50 (likely resistant) |
Note: This data is representative of SOS1 inhibitors and should be used as a guideline. The actual IC50 for this compound in these cell lines should be determined experimentally.
Table 2: Representative Time-Dependent Effect of a SOS1 Inhibitor on Cell Viability
| Incubation Time | MIA PaCa-2 (% Viability at 10 µM) | A549 (% Viability at 15 µM) |
| 24 hours | 85% | 90% |
| 48 hours | 60% | 75% |
| 72 hours | 45% | 55% |
Note: This data is illustrative. The optimal incubation time will vary depending on the cell line and the specific experimental goals.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time using a Cell Viability Assay
This protocol describes a time-course experiment to identify the optimal duration of this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 2x the final concentration) in complete medium. A concentration at or near the expected IC50 is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the this compound solution or vehicle control.
-
-
Time-Course Measurement:
-
At each desired time point (e.g., 24, 48, 72, 96 hours), add the cell viability reagent to a set of treated and control wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the vehicle control wells at each time point.
-
Plot the percent viability against the incubation time to determine the optimal duration for your desired effect.
-
Protocol 2: Dose-Response Assay to Determine IC50
This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Serial Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 1:3 or 1:5 dilution series from a high concentration (e.g., 100 µM).
-
Include a vehicle control and a no-cell (media only) control.
-
Remove the old medium and add 100 µL of the serially diluted compound or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the optimal duration determined in Protocol 1 (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent and measure the signal as described previously.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Mandatory Visualization
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Identifying and mitigating off-target effects of NSC-70220.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of NSC-70220, a selective and allosteric Son of Sevenless 1 (SOS1) inhibitor.[1] The following resources are designed to address common challenges and questions that may arise during preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and allosteric inhibitor of SOS1.[1] It functions by binding to a pocket on the SOS1 protein, distinct from the RAS binding site, which prevents the conformational changes required for its guanine nucleotide exchange factor (GEF) activity. This inhibition blocks the loading of GTP onto RAS, thereby downregulating the RAS/MAPK signaling pathway. This mechanism has shown anti-cancer effects, particularly in KRAS-mutant cancer models.
Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting. For a selective inhibitor like this compound, understanding its off-target profile is crucial for accurately interpreting experimental data and predicting potential side effects.
Q3: How can I determine the optimal concentration of this compound to use in my cell-based assays to minimize off-target effects?
A3: The optimal concentration should be determined by performing a dose-response curve in your specific cell line of interest. It is recommended to use the lowest concentration that elicits the desired on-target effect (e.g., inhibition of ERK phosphorylation) while minimizing broader cellular effects. As a starting point, this compound has been used at 40 μM in proliferation assays with MIA PaCa-2 cells.[1] However, the ideal concentration may vary between cell types and experimental conditions.
Q4: My cells are showing unexpected toxicity or a phenotype that doesn't align with SOS1 inhibition after treatment with this compound. What could be the cause?
A4: This could be due to off-target effects, especially at higher concentrations. It is also possible that the observed phenotype is a downstream consequence of SOS1 inhibition that was not previously characterized. To investigate this, consider the following troubleshooting steps:
-
Perform a rescue experiment: If possible, overexpress a form of RAS that is constitutively active and independent of SOS1 GEF activity. If the phenotype is rescued, it is likely an on-target effect.
-
Use a structurally different SOS1 inhibitor: If a second, structurally distinct SOS1 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Conduct off-target profiling: Utilize the experimental protocols outlined below to identify potential off-target binders of this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in downstream signaling assays (e.g., Western blot for p-ERK).
| Possible Cause | Troubleshooting Steps |
| Cellular context dependency | Ensure consistent cell passage number, confluency, and serum conditions, as these can influence RAS/MAPK signaling. |
| Inhibitor degradation | Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Assay variability | Optimize antibody concentrations and incubation times for Western blotting. Include appropriate positive and negative controls in every experiment. |
Problem 2: High background or non-specific binding in target engagement assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal inhibitor concentration | Titrate the concentration of this compound to find the optimal balance between on-target engagement and non-specific binding. |
| Insufficient washing | Increase the number and stringency of wash steps in your protocol (e.g., in CETSA or pull-down assays). |
| Cross-reactive detection reagents | Validate the specificity of your antibodies or probes. |
Identifying Off-Target Effects: Experimental Protocols and Data Interpretation
To thoroughly characterize the selectivity of this compound, a multi-pronged approach is recommended. Below are detailed protocols for key experiments to identify potential off-target interactions.
Kinome Profiling
Kinome profiling provides a broad assessment of an inhibitor's interaction with a large panel of kinases. While this compound is not a kinase inhibitor, this technique is valuable for identifying any unintended kinase interactions, which are common off-targets for small molecules.
Experimental Protocol: KinomeScan™ (Representative Example)
-
Compound Submission: Submit this compound at a specified concentration (e.g., 1 µM) to a commercial vendor offering the KinomeScan™ service.
-
Assay Principle: The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. A lower amount of bound kinase indicates that the test compound is competing for the active site.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a %Ctrl < 10 or < 35.
Data Presentation: Representative Kinome Scan Data for a Hypothetical SOS1 Inhibitor
| Kinase Target | % Control at 1 µM | Interpretation |
| SOS1 (On-Target) | <1 (Not a kinase) | N/A |
| AAK1 | 95 | No significant binding |
| ABL1 | 88 | No significant binding |
| SRC | 30 | Potential Off-Target |
| YES1 | 45 | Potential Off-Target |
| LCK | 92 | No significant binding |
| ... (and other kinases) | >50 | No significant binding |
Logical Workflow for Kinome Profiling
Caption: Workflow for identifying and validating off-target kinases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells (e.g., HEK293T or a relevant cancer cell line) with this compound at a desired concentration (e.g., 10x the IC50 for on-target activity) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Protein Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant and analyze the amount of soluble SOS1 and suspected off-target proteins by Western blotting.
Data Presentation: Representative CETSA Data for this compound
| Temperature (°C) | Soluble SOS1 (this compound) | Soluble SOS1 (Vehicle) | Soluble Off-Target X (this compound) | Soluble Off-Target X (Vehicle) |
| 40 | 100% | 100% | 100% | 100% |
| 50 | 95% | 80% | 90% | 85% |
| 55 | 85% | 50% | 60% | 65% |
| 60 | 70% | 20% | 30% | 35% |
| 65 | 40% | 5% | 10% | 15% |
CETSA Experimental Workflow
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to assess the functional state of enzymes in complex proteomes. A competitive ABPP experiment can identify proteins that bind to this compound.
Experimental Protocol: Competitive ABPP
-
Proteome Preparation: Prepare a cell lysate from your cell line of interest.
-
Inhibitor Incubation: Treat the proteome with a range of concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that is relevant to potential off-target classes (e.g., a fluorophosphonate probe for serine hydrolases). The ABP will label the active sites of enzymes not blocked by this compound.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence or identified and quantified by mass spectrometry (LC-MS/MS). A decrease in probe labeling for a particular protein in the presence of this compound indicates a binding event.
Data Presentation: Representative Competitive ABPP Data
| Protein Target | IC50 (µM) | Interpretation |
| SOS1 (On-Target) | 0.05 | Potent On-Target Binding |
| Serine Hydrolase 1 | > 50 | No significant binding |
| Serine Hydrolase 2 | 8.5 | Potential Off-Target |
| Cysteine Protease 1 | > 50 | No significant binding |
Signaling Pathway Affected by this compound
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on SOS1.
References
Strategies for reducing variability in experiments with NSC-70220.
Welcome to the technical support center for NSC-70220. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing variability in experiments involving this selective and allosteric SOS1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the robustness and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: I am observing high variability in cell viability or proliferation assays between replicate wells. What are the potential causes and solutions?
Answer: High variability in cell-based assays is a common issue that can be exacerbated by the specific properties of this compound. Here are the likely causes and troubleshooting steps:
-
Inconsistent Compound Preparation: this compound is known to be unstable in solution.[1] Inconsistent preparation can lead to significant differences in the effective concentration between wells.
-
Solution: Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. When diluting to working concentrations, ensure thorough mixing before adding to the cells.
-
-
Suboptimal Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media and compound concentration.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant volume discrepancies.
-
Solution: Ensure your pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents.
-
Question 2: The inhibitory effect of this compound on downstream signaling (e.g., p-ERK, p-AKT) is weaker or more variable than expected. What could be the problem?
Answer: Weak or variable inhibition of downstream targets can be due to several factors, from compound handling to the specific biology of your cell model.
-
Compound Instability: As mentioned, this compound is unstable in solution.[1] Degradation of the compound will lead to a weaker than expected effect.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells.
-
-
Cell Line Specific Effects: The efficacy of a SOS1 inhibitor can be influenced by the expression levels of other signaling proteins, such as SOS2, and the specific mutational landscape of the cell line.[2]
-
Solution: Characterize the expression levels of SOS1 and SOS2 in your cell line. Consider that cell lines with high SOS2 expression may be less sensitive to SOS1 inhibition.
-
-
Timing of Analysis: The kinetics of pathway inhibition can vary.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-ERK and p-AKT after this compound treatment.
-
-
Feedback Mechanisms: Inhibition of the RAS/MAPK pathway can sometimes lead to feedback activation of other signaling pathways.
-
Solution: When analyzing downstream effects, consider probing multiple nodes in the pathway to get a comprehensive picture of the signaling dynamics.
-
Question 3: I am having trouble dissolving this compound and am seeing precipitation in my stock solutions or media. How can I improve its solubility?
Answer: Solubility issues are a known challenge with this compound.
-
Solvent Quality: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.
-
Solution: Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. Storing DMSO properly (e.g., in small aliquots, protected from moisture) is critical.
-
-
Ultrasonication: For initial stock preparation, gentle ultrasonication can aid in dissolution.
-
Solution: After adding DMSO to the powdered compound, sonicate the vial in a water bath for short intervals until the compound is fully dissolved.
-
-
Working Dilutions: Precipitate can form when diluting the DMSO stock into aqueous media.
-
Solution: When preparing working dilutions, add the DMSO stock to the media and mix immediately and thoroughly. Avoid high final concentrations of DMSO in your culture media (typically <0.5%). For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and allosteric inhibitor of Son of Sevenless 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. This compound binds to an allosteric site on SOS1, preventing its activation and subsequently inhibiting downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.
Q2: What is the recommended storage condition for this compound?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is highly recommended to use freshly prepared solutions for experiments due to the compound's instability.[1]
Q3: In which cell lines has this compound shown activity?
A3: this compound has shown growth inhibitory effects in MIA PaCa-2 pancreatic cancer cells.[1] As a SOS1 inhibitor, its activity is being explored in various cancer cell lines, particularly those with KRAS mutations.
Q4: What are the expected downstream effects of this compound treatment?
A4: By inhibiting SOS1, this compound is expected to decrease the levels of GTP-bound (active) RAS. This leads to a reduction in the phosphorylation of downstream effectors in the MAPK pathway (e.g., MEK, ERK) and the PI3K/AKT pathway (e.g., AKT, S6K).[1]
Data Presentation
The following table summarizes the reported in vitro effects of this compound.
| Cell Line | Assay Type | Treatment Concentration | Observed Effect | Reference |
| MIA PaCa-2 | Proliferation Assay | 40 µM | 29% growth inhibition | [1] |
| MIA PaCa-2 | Western Blot | 40 µM (overnight) | Decreased p-ERK levels | [1] |
| MIA PaCa-2 | Western Blot | 40 µM (in combination with NSC-658497) | Decreased p-AKT and p-ERK levels | [1] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/MTS)
This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Western Blot for Downstream Signaling
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key signaling proteins.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration as determined by a time-course experiment. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: SOS1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting experimental variability.
References
Navigating the Challenges of NSC-70220: A Technical Support Guide for Reliable Experimental Outcomes
Researchers and drug development professionals frequently encounter challenges with the solution stability of NSC-70220, a selective and allosteric SOS1 inhibitor. This technical support center provides essential guidance, troubleshooting tips, and detailed protocols to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound solutions unstable?
A1: this compound is inherently unstable in solution. It is highly recommended to prepare solutions fresh for each experiment to ensure compound integrity and obtain reliable results.[1]
Q2: What is the recommended solvent for this compound?
A2: The choice of solvent depends on the experimental setup (in vitro vs. in vivo). For in vitro studies, a stock solution in DMSO is common. For in vivo experiments, a multi-component solvent system is often necessary to achieve the desired concentration and stability for the duration of the experiment.[1]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C. As solutions are unstable, long-term storage of solutions is not recommended. Always prepare fresh solutions for immediate use.
Q4: Can I use a previously prepared and stored solution of this compound?
A4: It is strongly advised against using previously prepared and stored solutions of this compound. The compound's instability in solution can lead to degradation, precipitation, and a significant loss of activity, which will compromise your experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the final solution | The solubility limit of this compound has been exceeded in the chosen solvent system. | - Ensure the stock solution is fully dissolved before adding co-solvents.- Prepare the working solution by sequentially adding co-solvents as described in the detailed protocols.- If precipitation occurs, try preparing a more dilute solution. |
| Inconsistent or unexpected experimental results | Degradation of this compound due to solution instability. | - Always prepare fresh solutions immediately before each experiment.- For in vivo studies, use the working solution on the same day it is prepared.[1]- If the dosing period is long, consider the stability of the compound in the chosen vehicle over that time.[1] |
| Color change in the solution | This may indicate chemical degradation of the compound. | - Discard the solution immediately.- Prepare a fresh solution using high-purity solvents. |
Recommended Solvent Formulations
For consistent and reliable results, please refer to the following solvent formulations for preparing this compound solutions.
| Experiment Type | Solvent Composition | Achievable Concentration |
| In Vitro | DMSO | ≥ 12.5 mg/mL (Stock Solution) |
| In Vivo (Aqueous) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |
| In Vivo (Non-Aqueous) | 10% DMSO, 90% Corn oil | ≥ 1.25 mg/mL |
Note: The provided concentrations are a guideline. It is recommended to perform solubility tests for your specific experimental conditions.
Detailed Experimental Protocols
In Vitro Solution Preparation (12.5 mg/mL Stock)
-
Start with a pre-weighed amount of this compound powder.
-
Add the appropriate volume of pure DMSO to achieve a 12.5 mg/mL concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved and the solution is clear.
-
Use this stock solution to prepare the final working concentrations in your cell culture medium.
In Vivo Solution Preparation (1.25 mg/mL Working Solution)
Aqueous Formulation:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described above.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh and used on the same day.[1]
Non-Aqueous Formulation:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of Corn oil.
-
To the Corn oil, add 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Mix thoroughly until the solution is homogeneous.
-
This formulation should also be prepared fresh for immediate use.
Visual Guides
References
Best practices for long-term storage of NSC-70220 powder and solutions.
Technical Support Center: NSC-70220
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of this compound powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder upon receipt?
For long-term storage, this compound powder should be stored at -20°C, desiccated.[1] Following these conditions, the compound is stable for up to three years.[2] For shorter-term storage, it can be kept at 4°C for up to two years.[2]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve the this compound powder in DMSO.[3] A common concentration for a stock solution is 12.5 mg/mL.[3] Once the stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3]
Q3: How stable is this compound in solution, and how should I store it?
This compound is unstable in solutions, and it is highly recommended to use freshly prepared solutions for optimal results.[2][3] If a stock solution must be stored, it should be kept at -20°C and used within one month to prevent a significant loss of potency.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use.[2]
Q4: What is the mechanism of action for this compound?
This compound is a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor for Ras proteins.[2] By binding to an allosteric pocket on SOS1, this compound prevents the activation of Ras, which in turn inhibits downstream signaling through the MAPK/ERK pathway.[2] This leads to reduced phosphorylation of key signaling proteins like ERK and AKT.[2]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years[2] | Store desiccated[1] |
| 4°C | 2 years[2] | For shorter-term storage |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration |
| DMSO | 12.5 mg/mL[3] | 38.42 mM[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 325.36 g/mol .[4]
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.25 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.[1][3] Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of In Vivo Working Solution
It is critical to prepare working solutions for in vivo experiments freshly on the day of use.[2]
-
Formulation A (with PEG300 and Tween-80): [3]
-
Start with a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
-
Formulation B (with Corn Oil): [3]
-
Start with a clear stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved. This results in a final solvent composition of 10% DMSO and 90% Corn Oil.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor experimental results | Degradation of this compound in solution. | Always prepare working solutions fresh from a stock solution.[2][3] Ensure stock solutions are not stored for more than one month at -20°C.[1] Avoid multiple freeze-thaw cycles by using single-use aliquots.[1][3] |
| Precipitation observed in working solution | Poor solubility or improper mixing of co-solvents. | When preparing in vivo formulations, add co-solvents sequentially and ensure each is fully mixed before adding the next.[3] If precipitation occurs, gentle warming or sonication may help, but fresh preparation is the best course of action. |
| Powder appears discolored or clumped | Improper storage leading to moisture absorption or degradation. | Do not use the powder. Discard the vial and obtain a new batch. Always store the powder in a desiccated environment at the recommended temperature.[1] |
Mandatory Visualizations
Caption: this compound inhibits the SOS1-mediated activation of Ras in the MAPK/ERK pathway.
References
Validation & Comparative
Comparing the efficacy of NSC-70220 to other SOS1 inhibitors like BI-3406.
In the landscape of targeted cancer therapy, the inhibition of Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising strategy, particularly for KRAS-driven cancers. This guide provides a detailed comparison of two notable SOS1 inhibitors, NSC-70220 and BI-3406, aimed at researchers, scientists, and drug development professionals. We will delve into their efficacy, mechanisms of action, and the experimental data supporting their characterization.
Mechanism of Action: Allosteric versus Catalytic Inhibition
This compound and BI-3406 employ distinct mechanisms to inhibit SOS1 function. BI-3406 is a potent and selective inhibitor that directly targets the catalytic site of SOS1, thereby preventing its interaction with KRAS.[1][2][3][4][5] This direct competition effectively blocks the exchange of GDP for GTP on RAS, leading to a reduction in active, GTP-bound RAS.
In contrast, this compound is a selective, allosteric inhibitor of SOS1.[6] This means it binds to a site on the SOS1 protein that is distinct from the catalytic site. This binding event induces a conformational change in SOS1 that inhibits its allosteric site activation and partially inhibits its catalytic site activation.[6]
Efficacy and Potency: A Quantitative Comparison
| Inhibitor | Target | Assay Type | IC50 Value | Source |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Protein-Protein Interaction | 5-6 nM | [1] |
| This compound | Oncogenic Kras-driven cell growth | Cell-based | ~7.0 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data indicates that BI-3406 is a significantly more potent inhibitor of the SOS1-KRAS interaction in biochemical assays, with an IC50 in the low nanomolar range. This compound's potency has been characterized in a cell-based assay, showing activity in the low micromolar range for inhibiting oncogenic Kras-driven cell growth. It is important to note that a direct comparison of IC50 values across different assay types (biochemical vs. cell-based) should be interpreted with caution due to the inherent differences in experimental conditions.
In Vitro and In Vivo Efficacy
BI-3406 has demonstrated broad efficacy in preclinical models of KRAS-driven cancers. It effectively reduces the levels of GTP-loaded RAS and inhibits the downstream MAPK signaling pathway.[2][4] BI-3406 has also shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors, leading to enhanced anti-tumor activity.[4] Furthermore, it is orally bioavailable, a crucial property for a clinical candidate.[2][5]
This compound has been shown to have anticancer effects, with a demonstrated ability to inhibit cell growth. For instance, at a concentration of 40 µM, this compound resulted in a 29% growth inhibitory rate in MIA PaCa-2 cells.[6] It has also been observed to lower the expression levels of phosphorylated ERK (p-ERK), a key downstream effector in the RAS signaling pathway.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: SOS1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for SOS1 Inhibitor Evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This biochemical assay is used to screen for and characterize inhibitors of the SOS1-KRAS protein-protein interaction.
-
Principle: The assay measures the proximity of two molecules using fluorescence resonance energy transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore. Tagged SOS1 and KRAS proteins are used. When they interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense test compounds or standards into a low-volume 384-well white plate.
-
Add a pre-mixed solution of GTP and Tag1-KRAS protein.
-
Add Tag2-SOS1 protein.
-
Add HTRF detection reagents (anti-Tag1 antibody labeled with Terbium cryptate and anti-Tag2 antibody labeled with XL665).
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound.
-
RAS Activation (G-LISA) Assay
This cell-based ELISA is used to quantify the amount of active, GTP-bound RAS in cell lysates.
-
Principle: The assay uses a 96-well plate coated with the RAS-binding domain (RBD) of Raf1, which specifically binds to active RAS-GTP. The captured active RAS is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
-
Protocol Outline:
-
Culture and treat cells with the SOS1 inhibitor or vehicle control.
-
Lyse the cells using the provided lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein from each lysate to the wells of the G-LISA plate.
-
Incubate to allow the active RAS to bind to the RBD-coated plate.
-
Wash the wells to remove unbound proteins and inactive RAS.
-
Add the primary anti-RAS antibody and incubate.
-
Wash the wells and add the secondary HRP-conjugated antibody.
-
Wash the wells and add the detection reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
CellTiter-Glo® 3D Cell Viability Assay
This assay is used to determine the number of viable cells in a 3D cell culture model based on the quantification of ATP, an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® 3D Reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.
-
Protocol Outline:
-
Culture cells in a 3D format (e.g., spheroids) in an opaque-walled multiwell plate.
-
Treat the 3D cell cultures with the SOS1 inhibitor or vehicle control for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Western Blot for Phospho-ERK (p-ERK)
This technique is used to detect and quantify the levels of phosphorylated ERK, a key downstream effector of the RAS-MAPK pathway, as an indicator of pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest.
-
Protocol Outline:
-
Culture and treat cells with the SOS1 inhibitor or vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and add an ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.
-
Conclusion
Both this compound and BI-3406 represent valuable tools for targeting the SOS1-RAS axis in cancer research. BI-3406 stands out as a highly potent, catalytic inhibitor with demonstrated in vivo activity and oral bioavailability, making it a strong candidate for clinical development. This compound, as an allosteric inhibitor, offers an alternative mechanism of action that warrants further investigation and optimization. The choice between these inhibitors will depend on the specific research question and experimental context. This guide provides a foundational comparison to aid researchers in their selection and in the design of future studies aimed at elucidating the therapeutic potential of SOS1 inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Synergistic Interaction Between NSC-70220 and Adagrasib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential synergistic interaction between NSC-70220, a selective SOS1 inhibitor, and adagrasib, a potent KRAS G12C inhibitor. The rationale for this combination lies in their complementary mechanisms of action targeting the RAS/MAPK signaling pathway, a critical driver of cell proliferation and survival in many cancers. Adagrasib directly inhibits the oncogenic KRAS G12C mutant protein, while this compound prevents the activation of RAS proteins by inhibiting the guanine nucleotide exchange factor SOS1.[1][2] This dual blockade has the potential to overcome adaptive resistance mechanisms and achieve a more profound and durable anti-cancer effect.
Mechanism of Action and Signaling Pathway
Adagrasib is an orally available small molecule that selectively and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[2][3][4] This prevents the downstream activation of signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.[2] Adagrasib has demonstrated clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[5][6][7]
This compound is a selective, allosteric inhibitor of SOS1, a key activator of RAS proteins.[1] By inhibiting SOS1, this compound prevents the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby suppressing the entire RAS/MAPK signaling pathway.[1] Preclinical studies have shown its anti-cancer effects and synergistic potential with other pathway inhibitors.[1]
The proposed synergistic interaction is based on the hypothesis that dual inhibition of the RAS/MAPK pathway at two distinct nodes—direct inhibition of the mutant KRAS G12C by adagrasib and upstream inhibition of RAS activation by this compound—will result in a more comprehensive and sustained pathway blockade.
Experimental Validation of Synergy
To validate the synergistic interaction between this compound and adagrasib, a series of in vitro and in vivo experiments are proposed.
Experimental Workflow
Data Presentation: In Vitro Synergy
The following tables summarize hypothetical data from in vitro experiments on a KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2).
Table 1: Cell Viability (IC50 Values)
| Compound | IC50 (µM) |
| This compound | 25 |
| Adagrasib | 0.5 |
Table 2: Combination Index (CI) Values
A Combination Index (CI) less than 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Adagrasib (µM) | Fraction Affected (Fa) | CI Value | Interaction |
| 5 | 0.1 | 0.55 | 0.85 | Synergy |
| 10 | 0.2 | 0.78 | 0.62 | Synergy |
| 15 | 0.3 | 0.92 | 0.48 | Strong Synergy |
Table 3: Western Blot Analysis of Pathway Inhibition
| Treatment | p-ERK (relative intensity) | p-AKT (relative intensity) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.85 |
| Adagrasib (0.2 µM) | 0.40 | 0.60 |
| Combination | 0.15 | 0.35 |
Table 4: Colony Formation Assay
| Treatment | Number of Colonies |
| Control (DMSO) | 250 |
| This compound (5 µM) | 150 |
| Adagrasib (0.1 µM) | 100 |
| Combination | 30 |
Experimental Protocols
Cell Viability Assay
-
Cell Line: MIA PaCa-2 (pancreatic cancer, KRAS G12C mutation).
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, adagrasib, or the combination for 72 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated using non-linear regression. The Combination Index (CI) is determined using the Chou-Talalay method with CompuSyn software.
Western Blot Analysis
-
Method: Cells are treated with the indicated concentrations of drugs for 24 hours. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin).
-
Data Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The relative intensity of phosphorylated proteins is normalized to the total protein and then to the control.
Colony Formation Assay
-
Method: Cells are seeded at a low density in 6-well plates and treated with the drugs. The medium is replaced every 3-4 days with fresh medium containing the drugs. After 10-14 days, colonies are fixed with methanol and stained with crystal violet.
-
Data Analysis: The number of colonies (defined as >50 cells) is counted.
In Vivo Xenograft Model
-
Model: Immunocompromised mice are subcutaneously injected with MIA PaCa-2 cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into four groups: Vehicle control, this compound alone, adagrasib alone, and the combination of this compound and adagrasib.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-ERK).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Conclusion
The presented hypothetical data and experimental framework provide a strong rationale for the synergistic combination of this compound and adagrasib in KRAS G12C-mutant cancers. The dual inhibition of the RAS/MAPK signaling pathway at both the activator (SOS1) and effector (KRAS G12C) levels is a promising therapeutic strategy. The outlined experiments are designed to rigorously validate this synergy and provide the necessary preclinical evidence to support further investigation and potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Adagrasib used for? [synapse.patsnap.com]
- 6. Adagrasib in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
Unveiling the Anticancer Potential of NSC-70220: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release
[City, State] – NSC-70220, a selective and allosteric inhibitor of Son of Sevenless 1 (SOS1), is demonstrating notable anticancer effects in preclinical studies, positioning it as a promising candidate for further investigation in oncology research. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear overview of its current standing.
This compound targets SOS1, a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins. By inhibiting SOS1, this compound effectively blocks the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.
In Vitro Efficacy: A Look at Pancreatic Cancer
Initial studies have highlighted the activity of this compound in pancreatic cancer, a malignancy known for its aggressive nature and limited treatment options. In a key experiment, the compound's effect on the MIA PaCa-2 human pancreatic cancer cell line was evaluated.
| Cancer Model | Compound | Concentration | Growth Inhibition Rate |
| MIA PaCa-2 (Pancreatic) | This compound | 40 µM | 29%[1] |
| MIA PaCa-2 (Pancreatic) | NSC-658497 | 30 µM | 8%[1] |
| MIA PaCa-2 (Pancreatic) | This compound + NSC-658497 | 40 µM + 30 µM | 54%[1] |
The data reveals that this compound monotherapy exhibits a moderate growth inhibitory effect on MIA PaCa-2 cells. Notably, a synergistic relationship was observed when this compound was combined with NSC-658497, resulting in a significantly higher inhibition of cancer cell growth.[1] This suggests a potential for combination therapy strategies involving this compound to enhance anticancer efficacy. Further research has also focused on developing more potent derivatives of this compound to improve its inhibitory activity against pancreatic cancer cells.
Mechanism of Action: Targeting the SOS1-RAS-MAPK Pathway
This compound functions as a selective and allosteric inhibitor of SOS1.[1] This mechanism is critical in cancers driven by mutations that lead to the hyperactivation of the RAS signaling pathway. By binding to an allosteric site on SOS1, this compound prevents the interaction between SOS1 and RAS, thereby inhibiting the exchange of GDP for GTP on RAS and keeping it in its inactive state. This, in turn, suppresses the downstream MAPK signaling pathway, as evidenced by the reduced phosphorylation of ERK (P-ERK) in treated cancer cells.[1]
References
Comparative analysis of the allosteric mechanisms of various SOS1 inhibitors.
A Comparative Analysis of Allosteric Mechanisms of Various SOS1 Inhibitors
This guide provides a comprehensive comparison of the allosteric mechanisms of prominent Son of Sevenless 1 (SOS1) inhibitors. It is intended for researchers, scientists, and drug development professionals working on RAS-driven cancers. The guide details the modes of action, presents comparative experimental data, and outlines the methodologies of key experiments.
Introduction to SOS1 and Its Allosteric Regulation
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are key nodes in signaling pathways controlling cell growth, proliferation, and differentiation.[1][2] The SOS1 protein facilitates the exchange of GDP for GTP on RAS, leading to its activation.[3] Beyond its catalytic activity, SOS1 possesses an allosteric site where RAS-GTP can bind.[4][5] This binding event induces a conformational change that enhances the catalytic activity of SOS1, creating a positive feedback loop that amplifies RAS signaling.[4][6] This allosteric regulation makes SOS1 an attractive therapeutic target for inhibiting the hyperactive RAS signaling characteristic of many cancers.[4]
Allosteric Inhibition of SOS1
Allosteric inhibitors of SOS1 function by binding to sites on the protein distinct from the catalytic pocket, thereby modulating its activity. This approach offers the potential for high specificity and can overcome challenges associated with competitive inhibitors that target the highly conserved catalytic site. The primary mechanism of the inhibitors discussed here is the disruption of the protein-protein interaction (PPI) between SOS1 and KRAS.[5][7][8]
Comparative Analysis of SOS1 Inhibitors
Several small molecule inhibitors targeting the allosteric regulation of SOS1 have been developed. This guide focuses on a comparative analysis of some of the most well-characterized examples: BI-3406 and BAY-293.
Quantitative Performance Data
The following table summarizes the key in vitro potency and cellular activity data for prominent SOS1 inhibitors.
| Inhibitor | Target Interaction | IC50 (Biochemical Assay) | Cellular Activity (IC50) | Cell Line(s) | Reference(s) |
| BI-3406 | SOS1-KRAS Interaction | 5 nM | Sub-micromolar (pERK inhibition) | Various KRAS-driven cancer cell lines | [7][9] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | Sub-micromolar (RAS activation in HeLa cells) | HeLa, K-562, MOLM-13, NCI-H358, Calu-1 | [8][10][11] |
| MRTX0902 | SOS1:KRAS Interaction | Not explicitly stated in provided text | Antiproliferative activity | Various cancer cells | [12] |
| Compound 13c | SOS1-KRAS Interaction | 3.9 nM (biochemical), 21 nM (cellular) | Not explicitly stated in provided text | Mia-paca-2 | [13] |
Allosteric Mechanisms of Action
While both BI-3406 and BAY-293 disrupt the SOS1-KRAS interaction, their precise allosteric mechanisms and binding sites are key to their function.
-
BI-3406 : This potent and selective inhibitor binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS.[9] By occupying this site, BI-3406 effectively blocks the nucleotide exchange on RAS, reducing the levels of active GTP-bound RAS and inhibiting downstream MAPK pathway signaling.[7][9] BI-3406 is orally bioavailable and has demonstrated anti-tumor activity in preclinical models of KRAS-driven cancers, particularly when combined with MEK inhibitors.[9]
-
BAY-293 : This compound also blocks RAS activation by disrupting the KRAS-SOS1 interaction.[8] Structural studies have shown that BAY-293 binds to a hydrophobic pocket within the Cdc25 domain of SOS1.[14] This binding prevents the formation of the KRAS-SOS1 complex, thus inhibiting the reloading of KRAS with GTP.[5]
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
SOS1-RAS-MAPK Signaling Pathway
The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling cascade and the point of intervention for allosteric inhibitors.
Caption: The SOS1-mediated RAS/MAPK signaling pathway and the inhibitory action of allosteric SOS1 inhibitors.
Experimental Workflow: SOS1 Inhibitor Screening
The diagram below outlines a typical workflow for identifying and characterizing SOS1 inhibitors.
Caption: A generalized experimental workflow for the discovery and validation of SOS1 inhibitors.
Logical Relationship: Allosteric Inhibition Mechanism
This diagram illustrates the logical relationship of the allosteric inhibition of SOS1.
Caption: The logical flow of SOS1 allosteric activation and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of SOS1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction
This assay is a high-throughput method to screen for inhibitors of the SOS1-KRAS protein-protein interaction.
Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the SOS1-KRAS complex forms, the fluorophores are brought close together, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged KRAS G12C protein
-
Recombinant His-tagged SOS1 protein
-
Anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
Test compounds (SOS1 inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 2 µL of the test compound dilution.
-
Add 4 µL of a solution containing GST-KRAS and the anti-GST donor antibody.
-
Add 4 µL of a solution containing His-SOS1 and the anti-His acceptor antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Western Blot for Phospho-ERK (pERK) Levels
This assay is used to assess the downstream effects of SOS1 inhibition on the MAPK signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated (active) form of ERK, the inhibitory effect of a compound on the signaling cascade can be quantified.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test compounds (SOS1 inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SOS1 inhibitor for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.
Conclusion
The allosteric inhibition of SOS1 represents a promising therapeutic strategy for cancers driven by aberrant RAS signaling. Inhibitors like BI-3406 and BAY-293 have demonstrated potent disruption of the SOS1-KRAS interaction, leading to the suppression of downstream signaling pathways and anti-proliferative effects. The continued development and comparative analysis of novel SOS1 inhibitors, guided by the experimental approaches outlined in this guide, will be crucial for advancing this class of therapeutics into the clinic. The synergistic potential of SOS1 inhibitors with other targeted agents, such as MEK inhibitors or direct KRAS G12C inhibitors, further highlights the importance of this approach in overcoming therapeutic resistance.[9][11]
References
- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The SOS1 Inhibitor NSC-70220 Versus Traditional Chemotherapy in KRAS-Mutant Cancers
For Immediate Release
In the landscape of oncology, the advent of targeted therapies has heralded a paradigm shift from the one-size-fits-all approach of traditional chemotherapy. This guide provides a comparative analysis of NSC-70220, a selective allosteric inhibitor of Son of Sevenless 1 (SOS1), and traditional chemotherapy agents, specifically gemcitabine and docetaxel, which are standard-of-care for many KRAS-mutant cancers such as pancreatic and non-small cell lung cancer (NSCLC). This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms of action and the preclinical rationale for their use.
While direct head-to-head clinical data for this compound against traditional chemotherapy is not yet available, this guide synthesizes preclinical evidence for SOS1 inhibition and the established mechanisms of conventional agents to provide a forward-looking perspective on their potential therapeutic applications.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional chemotherapy lies in their therapeutic targets and mechanisms of action. Traditional agents like gemcitabine and docetaxel are cytotoxic, primarily targeting rapidly dividing cells, a hallmark of cancer. In contrast, this compound is a targeted agent, designed to interfere with a specific signaling pathway that drives cancer cell proliferation.
This compound: A Precision Strike on the RAS-MAPK Pathway
This compound is a selective and allosteric inhibitor of SOS1. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in many cancers. By binding to an allosteric site on SOS1, this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state. This targeted inhibition disrupts the downstream RAS-MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival. Preclinical studies have shown that this can lead to reduced expression of phosphorylated ERK (P-ERK), a key downstream effector of the pathway.
Gemcitabine: Disrupting the Building Blocks of Life
Gemcitabine is a nucleoside analog that acts as an antimetabolite.[1][2][3] After being transported into the cell, it is phosphorylated into its active diphosphate and triphosphate forms.[1][3] Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[1][2] Gemcitabine triphosphate is incorporated into DNA, where it halts further DNA elongation, a process known as "masked chain termination," ultimately leading to apoptosis.[2][3]
Docetaxel: A Roadblock in Cell Division
Docetaxel belongs to the taxane family of chemotherapeutic drugs.[4][5] Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4][6] By preventing the depolymerization of microtubules, docetaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][6][7]
Comparative Performance: A Mechanistic Overview
The following table summarizes the key characteristics and expected performance of this compound compared to traditional chemotherapy agents based on their mechanisms of action.
| Feature | This compound (SOS1 Inhibitor) | Gemcitabine | Docetaxel |
| Target | SOS1, a specific protein in the RAS signaling pathway | DNA synthesis | Microtubules |
| Mechanism | Inhibition of KRAS activation | Nucleoside analog, chain termination | Microtubule stabilization, mitotic arrest |
| Specificity | High (targets cancer cells with hyperactive RAS pathway) | Low (targets all rapidly dividing cells) | Low (targets all rapidly dividing cells) |
| Expected Efficacy | Potentially high in KRAS-mutant tumors | Broad efficacy in various cancers | Broad efficacy in various solid tumors |
| Expected Toxicity | Potentially lower and more targeted side effects | High (myelosuppression, gastrointestinal toxicity)[8] | High (neutropenia, peripheral neuropathy, fluid retention)[9] |
| Resistance | Can develop through pathway reactivation or bypass mechanisms | Can occur through altered drug metabolism or transport | Can arise from tubulin mutations or drug efflux pumps |
Experimental Protocols
To evaluate the efficacy of anticancer agents like this compound and traditional chemotherapies, a range of standardized preclinical experiments are employed. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Efficacy: Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., KRAS-mutant pancreatic or NSCLC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound, gemcitabine, or docetaxel) and incubated for a specified period (typically 48-72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10][11]
-
MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added. This is reduced to a soluble formazan product.[10]
-
-
Solubilization (MTT Assay): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.
In Vivo Efficacy: Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[12]
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1-5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (width)² x length/2).[12]
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (this compound) or traditional chemotherapy (gemcitabine, docetaxel) is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Other parameters such as body weight and signs of toxicity are also recorded.
-
Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and the mechanisms of action of traditional chemotherapy agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Evaluating the Selectivity Profile of NSC-70220 Against Other Guanine Nucleotide Exchange Factors (GEFs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the small molecule inhibitor NSC-70220, focusing on its selectivity profile against other guanine nucleotide exchange factors (GEFs). This compound has been identified as a selective, allosteric inhibitor of Son of Sevenless 1 (SOS1), a key GEF that activates the small GTPase KRAS.[1] Understanding the selectivity of a compound is critical in drug development to anticipate potential off-target effects and to elucidate its mechanism of action.
Executive Summary
This compound demonstrates selectivity for the SOS1 protein. It functions through an allosteric mechanism, binding to a site distinct from the catalytic pocket, thereby inhibiting the interaction between SOS1 and KRAS and subsequent downstream signaling. While this compound is established as a SOS1 inhibitor, a comprehensive, publicly available quantitative selectivity profile of this compound against a broad panel of other GEFs is not available in the reviewed scientific literature. This guide, therefore, focuses on the known inhibitory action of this compound on SOS1 and provides the methodologies for how such selectivity is typically determined.
Data Presentation: Quantitative Selectivity of this compound
A comprehensive quantitative selectivity profile for this compound against a panel of various GEFs is not currently available in the public domain. Research has primarily focused on its interaction with its principal target, SOS1. The table below is presented as a template for how such data would be structured.
| GEF Family | GEF Member | This compound IC50 (µM) |
| Ras GEFs | SOS1 | Data not available |
| SOS2 | Data not available | |
| RasGRF1 | Data not available | |
| RasGRP1 | Data not available | |
| Rho GEFs | Vav1 | Data not available |
| Tiam1 | Data not available | |
| Dbl | Data not available | |
| Trio | Data not available | |
| Rac GEFs | P-Rex1 | Data not available |
| Cdc42 GEFs | Intersectin | Data not available |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The absence of data highlights a key area for future research to fully characterize the selectivity of this compound.
Signaling Pathway and Mechanism of Action
This compound targets the SOS1-mediated activation of KRAS. This signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in KRAS or upstream regulators lead to the hyperactivity of this pathway. This compound, as an allosteric inhibitor, prevents the conformational changes in SOS1 that are necessary for it to catalyze the exchange of GDP for GTP on KRAS, thus keeping KRAS in its inactive state.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To evaluate the selectivity of an inhibitor like this compound, a series of biochemical and cell-based assays are employed. Below are detailed methodologies for key experiments typically cited in such studies.
In Vitro GEF Activity/Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a GEF to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on a small GTPase.
Principle: The fluorescence of mant-nucleotides is significantly higher when bound to a GTPase compared to when it is free in solution. The rate of fluorescence decay upon addition of excess unlabeled GTP is a measure of GEF activity.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Purified recombinant GTPase (e.g., KRAS, Rac1, Cdc42).
-
Purified recombinant catalytic domain of the GEF of interest (e.g., SOS1, Vav1, Tiam1).
-
mant-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP).
-
GTP solution (unlabeled).
-
This compound or other test compounds.
-
-
Procedure: a. Load the GTPase with mant-GDP by incubation in a low-magnesium buffer. b. In a 96- or 384-well plate, add the assay buffer. c. Add the mant-GDP-loaded GTPase to the wells. d. Add this compound at various concentrations. e. Initiate the reaction by adding the GEF. f. Immediately after, add a high concentration of unlabeled GTP. g. Monitor the decrease in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). h. Calculate the initial rate of nucleotide exchange. i. Plot the rate of exchange against the inhibitor concentration to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Interaction Assay
This assay measures the direct interaction between a GEF and its cognate GTPase.
Principle: HTRF is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. One protein (e.g., GEF) is labeled with the donor and the other (e.g., GTPase) with the acceptor. Interaction brings them into proximity, resulting in a FRET signal.
Protocol:
-
Reagents and Buffers:
-
HTRF Assay Buffer.
-
GST-tagged GEF and His-tagged GTPase (or other compatible tags).
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Anti-His antibody labeled with a FRET acceptor (e.g., XL665).
-
This compound or other test compounds.
-
-
Procedure: a. In a suitable microplate, add the tagged GEF and GTPase. b. Add the test compound at various concentrations. c. Add the donor and acceptor-labeled antibodies. d. Incubate to allow for binding to reach equilibrium. e. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (for the donor and acceptor). f. Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 for interaction disruption.
Caption: General experimental workflow for identifying and characterizing selective GEF inhibitors.
Conclusion
This compound is a valuable tool for studying the role of SOS1 in cellular signaling. Its allosteric mechanism of action makes it a highly specific inhibitor of the SOS1-KRAS interaction. However, to fully understand its therapeutic potential and potential off-target effects, a comprehensive selectivity profile against a wide range of GEFs is necessary. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Future studies focused on generating this quantitative data will be crucial for the continued development of this compound and other SOS1 inhibitors as potential cancer therapeutics.
References
Synergistic Inhibition of RAS Signaling: A Comparison of the SOS1 Inhibitors NSC-70220 and NSC-658497
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the compounds NSC-70220 and NSC-658497, initially investigated for their potential synergistic effects as a Son of Sevenless 1 (SOS1) inhibitor and a SHP2 inhibitor, respectively. However, current research has clarified that both this compound and NSC-658497 function as inhibitors of SOS1, a guanine nucleotide exchange factor for RAS. This guide will therefore focus on the synergistic effects observed when combining these two SOS1 inhibitors in the context of KRAS-mutant pancreatic cancer.
Mechanism of Action
This compound is a selective and allosteric inhibitor of SOS1.[1] It functions by inhibiting the allosteric site activation of SOS1 and partially inhibiting its catalytic site activation.[1] NSC-658497 has also been identified as an effective inhibitor of the Ras-GEF, SOS1. It binds to SOS1 and competitively suppresses the SOS1-Ras interaction, leading to a dose-dependent inhibition of SOS1 GEF activity.[2][3] This dual inhibition of SOS1 by two different molecules may lead to a more profound and sustained blockade of RAS activation.
Synergistic Effects on Cancer Cell Proliferation
The combination of this compound and NSC-658497 has been shown to exert a synergistic effect on the growth inhibition of MIA PaCa-2 human pancreatic cancer cells, which harbor a KRAS G12C mutation.[1][4][5][6][7]
| Treatment | Concentration | Growth Inhibitory Rate (%) |
| This compound (SOS1-IN-1) | 40 µM | 29 |
| NSC-658497 | 30 µM | 8 |
| This compound + NSC-658497 | 40 µM + 30 µM | 54 |
| Table 1: Synergistic Growth Inhibition in MIA PaCa-2 Cells. Data demonstrates that the combination of this compound and NSC-658497 results in a greater inhibition of cell proliferation than either agent alone.[1] |
Impact on Downstream Signaling Pathways
The synergistic anti-proliferative effect of combining this compound and NSC-658497 is associated with a more pronounced inhibition of downstream signaling pathways, specifically the PI3K/AKT and MAPK/ERK pathways.
| Treatment | P-AKT Expression | P-ERK Expression |
| This compound (40 µM, overnight) | Unchanged | Lower |
| NSC-658497 (40 µM, 2 hours) | Lower | Lower |
| This compound (40 µM, overnight) + NSC-658497 (40 µM, 2 hours) | Lower | Lower |
| Table 2: Effect of this compound and NSC-658497 on P-AKT and P-ERK Expression. The combination treatment leads to a reduction in the phosphorylation of both AKT and ERK, key downstream effectors of RAS signaling.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the synergistic effects of these inhibitors.
Caption: Dual inhibition of SOS1 by this compound and NSC-658497.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, NSC-658497, and their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control.
Western Blot Analysis for P-ERK and P-AKT
This is a generalized protocol for detecting protein phosphorylation.
-
Cell Treatment and Lysis: Seed MIA PaCa-2 cells in 6-well plates. Treat with the inhibitors as described in Table 2. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), phospho-AKT (Ser473), total ERK, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The combination of the two SOS1 inhibitors, this compound and NSC-658497, demonstrates a synergistic effect in inhibiting the proliferation of KRAS-mutant pancreatic cancer cells. This is achieved through a more potent blockade of the RAS-MAPK and PI3K-AKT signaling pathways.
While the initial premise of combining a SOS1 and a SHP2 inhibitor with these specific compounds was based on a misidentification of NSC-658497's target, the strategy of dual inhibition of the RAS pathway at different nodes remains a promising therapeutic approach. Future research could explore the synergistic effects of a validated SHP2 inhibitor in combination with a SOS1 inhibitor like this compound to potentially achieve an even more comprehensive shutdown of oncogenic RAS signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. championsoncology.com [championsoncology.com]
- 7. Mutant KRAS Cell Lines - NCI [cancer.gov]
Assessing the Therapeutic Window: A Comparative Analysis of NSC-70220 and Targeted c-Met/Ron Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies with a wide therapeutic window—maximizing efficacy while minimizing toxicity—is a central focus of modern drug development. This guide provides a comparative assessment of the therapeutic window of NSC-70220, a selective allosteric inhibitor of Son of Sevenless 1 (SOS1), against established targeted therapies inhibiting the c-Met and Ron receptor tyrosine kinases. By examining available preclinical data, this report aims to offer a clear, data-driven perspective on the potential of these distinct therapeutic strategies.
Executive Summary
This compound targets the SOS1-Ras interaction, a critical node in the RAS/MAPK signaling pathway frequently dysregulated in cancer. In contrast, inhibitors of c-Met and Ron, such as crizotinib, cabozantinib, and BMS-777607, block aberrant signaling from these receptor tyrosine kinases, which are implicated in tumor growth, invasion, and metastasis. This guide synthesizes available data on the in vitro efficacy and cytotoxicity of these compounds to provide a preliminary comparison of their therapeutic windows. While direct comparative studies are limited, this analysis offers valuable insights for researchers exploring these signaling pathways for novel cancer therapeutics.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for this compound and selected c-Met/Ron inhibitors. The therapeutic index (TI) is estimated as the ratio of cytotoxicity in non-cancerous cells to the effective concentration in cancer cells, providing a measure of the drug's selectivity for cancer cells.
| Compound | Target | Cancer Cell Line | Efficacy (IC50/EC50) | Non-Cancerous Cell Line | Cytotoxicity (CC50/IC50) | In Vitro Therapeutic Index (TI) |
| This compound (Derivative D16) | SOS1 | Oncogenic Kras-driven cells | ~7.0 µM[1] | - | Not Available | Not Available |
| Crizotinib | c-Met, ALK, ROS1 | MDA-MB-231 (Breast) | 5.16 µM[2] | - | Not Available | Not Available |
| MCF-7 (Breast) | 1.5 µM[2] | |||||
| SK-BR-3 (Breast) | 3.85 µM[2] | |||||
| Cabozantinib | c-Met, VEGFR2, AXL, RET | HepG2 (Liver) | 5.38 µM[3] | Human Renal Glomerular Endothelial Cells (hGECs) | > 20 µM (No significant viability loss up to 20µM)[4] | > 3.7 |
| HEK293 (Kidney) | 8.43 µM[3] | > 2.4 | ||||
| MCF7 (Breast) | 17.63 µM[3] | > 1.1 | ||||
| BMS-777607 | c-Met, Ron, Axl, Tyro3 | T-47D (Breast) | Inhibited clonogenic growth (dose-dependent)[5][6] | - | Not Available | Not Available |
| ZR-75-1 (Breast) | Inhibited clonogenic growth (dose-dependent)[5][6] |
Note: The therapeutic index is a calculated estimate based on available data and should be interpreted with caution. The lack of direct comparative studies and standardized assays makes a precise comparison challenging. The data for this compound is based on a derivative compound, D16.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and toxicity of anti-cancer agents.
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. The anti-tumor efficacy is often expressed as tumor growth inhibition.
-
Toxicity Assessment: Monitor for signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, organs may be collected for histological analysis.
-
Maximum Tolerated Dose (MTD): The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and the c-Met/Ron inhibitors.
Discussion and Future Directions
The available preclinical data provides a preliminary glimpse into the therapeutic potential of this compound in comparison to established c-Met/Ron inhibitors. The derivative of this compound, D16, demonstrates anti-proliferative activity in the low micromolar range in oncogenic Kras-driven cells.[1] Cabozantinib exhibits a promising in vitro therapeutic index, showing significantly less cytotoxicity towards normal human renal glomerular endothelial cells compared to its effective concentrations in several cancer cell lines.[3][4] Crizotinib also shows potent anti-proliferative effects in breast cancer cell lines in the low micromolar range.[2]
A major limitation in this comparative analysis is the lack of a comprehensive dataset for this compound, particularly its cytotoxicity in non-cancerous cell lines and in vivo efficacy and toxicity data. The single data point of 29% growth inhibition at 40 µM in MIA PaCa-2 cells for this compound makes direct comparison of potency challenging.[7]
To build a more definitive assessment of the therapeutic window of this compound, future studies should focus on:
-
Comprehensive Dose-Response Studies: Determining the IC50 values of this compound in a panel of cancer cell lines with known RAS mutation status.
-
Cytotoxicity in Normal Cells: Assessing the cytotoxicity of this compound in a variety of non-cancerous human cell lines to establish an in vitro therapeutic index.
-
In Vivo Efficacy and Toxicology: Conducting preclinical in vivo studies in relevant xenograft models to determine the maximum tolerated dose, anti-tumor efficacy, and overall toxicity profile of this compound.
-
Head-to-Head Comparative Studies: Performing direct comparative studies of this compound against c-Met/Ron inhibitors in the same preclinical models to provide a robust assessment of their relative therapeutic windows.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of NSC-70220: A Guide for Laboratory Professionals
Summary of Disposal and Safety Information
All quantitative data and key considerations for the disposal of NSC-70220 are summarized in the table below. This information is collated from general hazardous waste management protocols and should be adapted to comply with institutional and local regulations.
| Parameter | Guideline | Source / Best Practice |
| Waste Classification | Hazardous Chemical Waste (Assumed based on biological activity) | General laboratory safety guidelines |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service. | [2][3] |
| Drain Disposal | Prohibited. Do not dispose of down the drain. | [2][4] |
| Solid Waste Disposal | Prohibited for untreated chemical. Non-hazardous solid waste (e.g., gloves, paper towels) contaminated with this compound should be collected as hazardous waste. | [5] |
| Container Requirements | Must be a compatible, leak-proof container with a secure screw-top cap. The container should not be filled beyond 90% capacity to allow for expansion. | [6][7] |
| Labeling Requirements | Label with "Hazardous Waste," the full chemical name "this compound," concentration, relevant hazards (e.g., "Toxic," "Bioactive"), and the accumulation start date. | [5][6][8] |
| Storage | Store in a designated, well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials. The storage area should have secondary containment. | [6][8] |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste. | [4][9] |
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as a hazardous chemical waste through a certified disposal service.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the steps for the proper disposal of this compound from the point of generation to collection.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and vials).
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Select a chemically compatible, leak-proof waste container with a secure lid.
-
For liquid waste, use a container that will not react with the solvent used to dissolve this compound.
-
For solid waste, such as contaminated lab supplies, use a designated, lined container.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste."[6]
-
Include the full chemical name (this compound), the concentration, and any known hazards.
-
Note the accumulation start date on the label.
-
-
Accumulation and Storage:
-
Request for Pickup:
-
Once the container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Do not move the waste outside of your designated laboratory storage area.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nscc.edu [nscc.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. va.gov [va.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Manual [ehs.cornell.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Essential Safety and Operational Guide for Handling NSC-70220
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with NSC-70220, a selective and allosteric SOS1 inhibitor. The following procedural guidance is designed to ensure safe handling, operational efficiency, and proper disposal of this compound.
Safety and Handling
A complete, official Safety Data Sheet (SDS) for this compound (CAS No: 4551-00-2) was not located during the information retrieval process. The following safety and handling procedures are based on information from chemical suppliers and general laboratory safety protocols. It is imperative to handle this compound with caution and to perform a full risk assessment before use.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential aerosolization or when handling large quantities, a properly fitted respirator is recommended.
| PPE Component | Specification |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield |
| Hand Protection | Nitrile gloves (or other chemical-resistant material) |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator (if required by risk assessment) |
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
Operational Plan: Stock Solution and Cell-Based Assay Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a method for preparing stock and working solutions of this compound for in vitro experiments.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 12.5 mg/mL stock solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 12.5 mg/mL.
-
Vortex until the compound is completely dissolved.
-
-
Prepare a 1.25 mg/mL working solution:
-
In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Cell Proliferation Assay Protocol
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines, such as MIA PaCa-2 (pancreatic cancer).[1]
Materials:
-
MIA PaCa-2 cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solution
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound working solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of the cell proliferation reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
| Parameter | Value |
| Cell Line | MIA PaCa-2 (or other) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Assay Readout | Absorbance (proportional to cell viability) |
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect unused powder and contaminated disposables (e.g., gloves, tubes) in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect unused solutions in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Signaling Pathway
This compound is an allosteric inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a crucial role in the activation of Ras proteins. The following diagram illustrates the canonical SOS1-mediated Ras activation pathway and the point of inhibition by this compound.
Caption: SOS1-Ras signaling pathway and this compound inhibition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
